Benzothiazole-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUPLGTWVMSFF-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445275 | |
| Record name | Benzothiazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-51-3 | |
| Record name | Benzothiazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Benzothiazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Benzothiazole-d4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized. This document includes key physical and chemical data, detailed experimental protocols, and structural and workflow visualizations to facilitate a deeper understanding and application of this compound.
Chemical Properties
This compound, with the CAS number 194423-51-3, is the deuterated analogue of Benzothiazole. The four hydrogen atoms on the benzene ring are replaced with deuterium, making it a valuable tool in analytical chemistry, particularly as an internal standard in mass spectrometry-based quantification.[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. For comparative purposes, the experimental data for the non-deuterated Benzothiazole are also provided.
| Property | This compound | Benzothiazole (for comparison) |
| Molecular Formula | C₇HD₄NS | C₇H₅NS |
| Molecular Weight | 139.21 g/mol [1] | 135.19 g/mol |
| Appearance | Light brown to brown oil[1] | Colorless to pale yellow liquid |
| Melting Point | No experimental data available | 2 °C |
| Boiling Point | 227.0 ± 9.0 °C at 760 mmHg (Predicted) | 227-228 °C at 765 mmHg |
| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in alcohol, ether, and carbon disulfide |
| Purity (HPLC) | >95% | - |
| Isotopic Enrichment | 98.1% (d₄=93.76%, d₃=5.58%, d₂=0.36%, d₁=0.03%, d₀=0.26%)[1] | - |
| Storage Temperature | 4°C[2] | Room temperature |
Molecular Structure
The structure of this compound consists of a benzene ring fused to a thiazole ring, with the hydrogen atoms at positions 4, 5, 6, and 7 of the benzene ring replaced by deuterium atoms.
Structural Representation
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the deuteration of a suitable precursor followed by cyclization. The following is a representative protocol based on general methods for benzothiazole synthesis and aromatic deuteration.
Materials:
-
Benzothiazole
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deuteration: In a round-bottom flask, dissolve Benzothiazole in deuterated sulfuric acid (D₂SO₄).
-
Heat the mixture under reflux for a specified period to allow for H/D exchange on the aromatic ring. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to ice-cold deuterium oxide (D₂O).
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with D₂O.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Analysis by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a significant reduction or absence of signals in the aromatic region (typically ~7.0-8.5 ppm) compared to the non-deuterated compound. A singlet corresponding to the proton at the 2-position of the thiazole ring should be observed. A Certificate of Analysis confirms the ¹H NMR spectrum is consistent with the structure of this compound.[1]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated carbons (C4, C5, C6, and C7) will exhibit splitting into multiplets due to C-D coupling and will have a lower intensity compared to the protonated carbons.
Mass Spectrometry (MS):
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 139, which is 4 mass units higher than that of the non-deuterated Benzothiazole (m/z 135). The fragmentation pattern is expected to be similar to that of Benzothiazole, with the corresponding fragments showing a mass shift due to the presence of deuterium atoms.
Application as an Internal Standard in LC-MS
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of Benzothiazole and related compounds in various matrices. The following workflow illustrates this application.
Caption: Workflow for using this compound as an internal standard in LC-MS analysis.
Experimental Protocol for LC-MS Analysis with this compound as an Internal Standard:
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, water), add a precise amount of this compound solution of a known concentration.
-
Perform an appropriate extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC injection.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Separate the analyte and the internal standard using a suitable LC column and mobile phase gradient.
-
Detect the analyte and this compound using a mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The mass transitions for Benzothiazole and this compound would be monitored.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard (this compound).
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of standards with known concentrations against their concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.
-
Conclusion
This compound is a critical tool for researchers and analytical scientists, offering a reliable internal standard for the accurate quantification of Benzothiazole and its derivatives. This guide provides essential chemical and structural information, alongside practical experimental protocols, to support its effective application in the laboratory. The provided visualizations of its structure and analytical workflow are intended to enhance comprehension and facilitate its use in complex research and development settings.
References
Physical and chemical characteristics of Benzothiazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Benzothiazole-d4. It includes key quantitative data, detailed experimental protocols, and logical workflow diagrams to support its application in research and development.
Core Physical and Chemical Properties
This compound is the deuterated form of Benzothiazole, a bicyclic aromatic heterocyclic compound. The deuteration is on the benzene ring, making it a valuable internal standard for mass spectrometry-based quantitative analysis.
Structural and General Data
| Property | Value | Source |
| Chemical Name | Benzothiazole-4,5,6,7-d4 | [1] |
| Alternate Names | 1-Thia-3-azaindene-d4; 4,5,6,7-tetradeuterio-1,3-benzothiazole | [2] |
| CAS Number | 194423-51-3 | [1][2] |
| Molecular Formula | C₇HD₄NS | [1][2] |
| Molecular Weight | 139.21 g/mol | [1][2] |
| Appearance | Light brown to brown oil | [1] |
| Purity (HPLC) | 96.84% | [1] |
| Isotopic Enrichment | 98.1% (d₄=93.76%, d₃=5.58%, d₂=0.36%, d₁=0.03%, d₀=0.26%) | [1] |
Physicochemical Properties
| Property | This compound | Benzothiazole (for comparison) | Source |
| Melting Point | Data not available | 2 °C | [3] |
| Boiling Point | 227.0 ± 9.0 °C at 760 mmHg (Predicted) | 227-228 °C | [3][4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | 1.2418 g/cm³ | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in ethanol, methanol, and DMSO; slightly soluble in water (4.30 x 10³ mg/L at 25°C) | [3][5][6] |
| LogP | 2.29630 (Predicted) | 2.01 | [4][6] |
| Storage Temperature | -20°C (pure form), -80°C (in solvent) | Not specified | [1] |
Spectroscopic Data
While a Certificate of Analysis for this compound confirms its structure is consistent with ¹H NMR, specific experimental spectra for the deuterated compound are not widely published.[1] The following sections provide a reference to the expected spectroscopic behavior based on the parent compound's data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a significant reduction in the aromatic region signals corresponding to the benzene ring protons compared to the non-deuterated Benzothiazole. The remaining proton signal would be from the thiazole ring. For reference, the ¹H NMR spectrum of Benzothiazole in CDCl₃ shows signals between 7.46 and 8.97 ppm.[7]
-
¹³C NMR: The ¹³C NMR spectrum of this compound should be very similar to that of Benzothiazole, as deuterium substitution has a minimal effect on the carbon chemical shifts. The spectrum of Benzothiazole exhibits signals corresponding to the seven carbon atoms of the bicyclic structure.[8]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. This is 4 mass units higher than the molecular ion of Benzothiazole (m/z 135).[9] This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
The synthesis of this compound would likely follow a similar pathway to the synthesis of Benzothiazole, utilizing a deuterated starting material. A common method for benzothiazole synthesis is the condensation of 2-aminothiophenol with a carbonyl compound.[10] For the deuterated analog, deuterated 2-aminothiophenol would be a logical precursor.
Objective: To synthesize this compound via the condensation of a deuterated precursor.
Materials:
-
2-Amino-thiophenol-d4
-
Formic acid (or other suitable one-carbon source)
-
Acid catalyst (e.g., polyphosphoric acid)
-
Solvent (e.g., toluene)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-amino-thiophenol-d4 and a molar equivalent of formic acid in toluene.
-
Add a catalytic amount of polyphosphoric acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.
Quantitative Analysis using this compound as an Internal Standard (Generalized LC-MS/MS Protocol)
This compound is primarily used as an internal standard for the quantification of Benzothiazole and its derivatives in various matrices.[11] The following is a generalized protocol for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify an analyte (e.g., Benzothiazole) in a sample matrix using this compound as an internal standard.
Materials and Instrumentation:
-
Sample containing the analyte
-
This compound internal standard solution of known concentration
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Solvents for sample preparation (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.
-
Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the matrix.[12]
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte and internal standard on the LC column using a suitable gradient elution program.
-
Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both the analyte (e.g., Benzothiazole, m/z 136 → fragment ion) and the internal standard (this compound, m/z 140 → fragment ion).
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.
-
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Experimental Workflow for a Bioanalytical Assay using this compound
Caption: Workflow for quantification using this compound as an internal standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 194423-51-3 [m.chemicalbook.com]
- 6. env.go.jp [env.go.jp]
- 7. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930) [hmdb.ca]
- 9. Benzothiazole [webbook.nist.gov]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Benzothiazole-d4 (CAS: 194423-51-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzothiazole-d4, a deuterated analog of benzothiazole. It is primarily intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards for quantitative analyses. This document covers the physicochemical properties, typical experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and relevant biological information such as the metabolic pathways and toxicity of its non-deuterated counterpart, benzothiazole.
Core Chemical and Physical Properties
This compound is a synthetic, isotopically labeled form of benzothiazole where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a molecule that is chemically identical to benzothiazole but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification of benzothiazole, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 194423-51-3 |
| Molecular Formula | C₇HD₄NS |
| Molecular Weight | 139.21 g/mol |
| Predicted Boiling Point | 227.0 ± 9.0 °C at 760 mmHg[1] |
| Predicted Density | 1.3 ± 0.1 g/cm³[1] |
| Predicted Flash Point | 96.6 ± 7.6 °C[1] |
| Predicted Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[1] |
| Predicted Refractive Index | 1.689[1] |
| Appearance | Oil |
| Storage Temperature | Refrigerator, +4°C[2][3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[3] |
Application in Quantitative Analysis: Experimental Protocols
This compound is predominantly used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of benzothiazole in various complex matrices, including environmental and biological samples. The following sections outline a general experimental protocol for the analysis of benzothiazole using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is a generalized procedure for the extraction of benzothiazole from aqueous samples such as wastewater.
-
Sample Fortification: Spike the aqueous sample with a known concentration of this compound solution in methanol.
-
Cartridge Conditioning: Condition a polymeric solid-phase extraction cartridge (e.g., Oasis HLB) sequentially with methanol and then with ultrapure water.
-
Sample Loading: Load the fortified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge using an appropriate organic solvent, such as methanol or a mixture of methanol and acetone.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC method.
HPLC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of benzothiazole and its deuterated internal standard.
Table 2: Illustrative HPLC-MS/MS Parameters for Benzothiazole Analysis
| Parameter | Condition |
| HPLC Column | C8 or C18 reversed-phase column (e.g., ACE 3 C8, 50 x 2.1 mm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.12 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Ion Spray Voltage | +4200 V[4] |
| Ion Source Temperature | 120°C[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Mass Spectrometry Transitions for Benzothiazole
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Benzothiazole | 136 | 109 | 65 |
| This compound | 140 | 113 | 69 |
Note: The transitions for this compound are predicted based on the fragmentation of benzothiazole and the mass shift due to deuteration.
Biological Fate of Benzothiazole
Understanding the metabolism and potential toxicity of benzothiazole is crucial for researchers in drug development and environmental science.
Metabolic Pathway
In vivo studies in guinea pigs have shown that benzothiazole undergoes extensive metabolism, primarily through thiazole ring scission. The major metabolic pathway involves the formation of several aniline derivatives.
The metabolic fate of benzothiazole involves biotransformation into several key metabolites. The primary metabolites identified are 2-methylmercaptoaniline, which is further oxidized to 2-methylsulphinylaniline and 2-methylsulphonylaniline.[4][5] Further metabolism can lead to the formation of hydroxylamine derivatives.[4][5] These metabolites can exist in both conjugated and unconjugated forms in urine.[4][5]
Toxicity Profile
Benzothiazole and its derivatives are of environmental and toxicological concern. Benzothiazole is known to be a respiratory irritant and a dermal sensitizer.[6][7] Some studies have indicated that benzothiazole can be positive in genetic toxicity assays with metabolic activation.[6][7] Its metabolism can lead to the formation of aromatic hydroxylamines, which are metabolites with potential mutagenic and carcinogenic properties.[6][7] Furthermore, benzothiazole has been shown to be an inducer of cytochrome P450 enzymes and other phase II metabolizing enzymes.[8]
Experimental and Logical Workflows
General Analytical Workflow using this compound
The following diagram illustrates a typical workflow for the quantification of benzothiazole in an environmental or biological sample using this compound as an internal standard.
References
- 1. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to benzotriazoles and benzothiazoles in Czech male population and its associations with biomarkers of liver function, serum lipids and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mac-mod.com [mac-mod.com]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Deuterated Benzothiazole
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of deuterated benzothiazole, focusing on its structural formula, physicochemical properties, synthesis, and its significant applications in drug discovery and development. The strategic replacement of hydrogen with deuterium can profoundly alter a molecule's metabolic fate, offering a powerful tool for optimizing pharmacokinetic profiles.
Structural Formula and Physicochemical Properties
The most common form of deuterated benzothiazole is Benzothiazole-d4 , where the four hydrogen atoms on the benzene ring are substituted with deuterium (D).
Structure of this compound:

Figure 1: Chemical Structure of 4,5,6,7-tetradeuterio-1,3-benzothiazole.
The core structure consists of a five-membered thiazole ring fused to a deuterated benzene ring.[1] This isotopic substitution leads to a quantifiable increase in molecular weight and alters the vibrational frequencies of the C-D bonds compared to C-H bonds, which is the basis for the kinetic isotope effect.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below, alongside data for its non-deuterated counterpart for comparison.
| Property | This compound | Benzothiazole (Non-deuterated) | Reference |
| Molecular Formula | C₇HD₄NS | C₇H₅NS | [3][4] |
| Molecular Weight | 139.21 g/mol | 135.19 g/mol | [3][4] |
| CAS Number | 194423-51-3 | 95-16-9 | [3] |
| Appearance | Light brown to brown oil | Colorless to yellow liquid | [5] |
| Boiling Point | ~227 °C (Predicted) | 227-228 °C | [4] |
| LogP | 2.30 (Predicted) | 2.01 | |
| Solubility | Slightly soluble in Chloroform, Methanol | Soluble in alcohol, carbon disulfide | [] |
Note: Some physical properties for the deuterated compound are predicted values due to limited experimental data in publicly available literature.
The Role of Deuteration in Drug Development
Deuteration is a strategic modification in medicinal chemistry used to improve a drug's metabolic profile. This is primarily achieved through the Kinetic Isotope Effect (KIE) .[]
The C-D bond is stronger and has a lower vibrational energy than the C-H bond, requiring more energy to break.[] Since many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the rate-limiting cleavage of a C-H bond, replacing it with a C-D bond can significantly slow down the rate of metabolism.[2][8]
This metabolic "shielding" can lead to:
-
Increased drug half-life and exposure (AUC).[9]
-
Reduced formation of toxic or inactive metabolites .[]
-
Lower required dosage and potentially less frequent administration.[]
-
Improved safety and tolerability profiles .[2]
The following diagram illustrates the logical relationship of how deuteration can protect a drug from metabolic breakdown.
Experimental Protocols: Synthesis of Benzothiazole
General Synthesis of 2-Substituted Benzothiazoles
This protocol describes the condensation of 2-aminothiophenol with an aldehyde, a common method for creating the benzothiazole core.[10]
Materials:
-
2-aminothiophenol
-
Aromatic or aliphatic aldehyde
-
Oxidizing agent (e.g., 30% H₂O₂/HCl mixture, DMSO)
-
Solvent (e.g., Ethanol, Dichloromethane)
-
(For purification) Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 2-aminothiophenol (1 equivalent) and the chosen aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst/Oxidant Addition: Slowly add the catalytic mixture of H₂O₂/HCl or another oxidizing system to the flask at room temperature.[10] The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture if an acid catalyst was used. Extract the product using an organic solvent like ethyl acetate or chloroform.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-substituted benzothiazole.[12]
To synthesize this compound, one would start with deuterated 2-aminothiophenol (2-amino-3,4,5,6-d4-benzenethiol) and react it with a suitable one-carbon source like formic acid or its equivalent under cyclization conditions.
The general workflow for this synthesis is depicted below.
Applications in Signaling Pathway Analysis and Drug Discovery
Benzothiazole derivatives are known to interact with a wide range of biological targets and signaling pathways, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[13][14] Deuterated versions are particularly valuable as metabolic probes and internal standards for pharmacokinetic studies.[1]
Inhibition of Oncogenic Signaling Pathways
Many benzothiazole-based compounds have been developed as inhibitors of key proteins in cancer signaling. For example, they have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and the PI3K/AKT signaling pathways, both of which are critical for cancer cell survival and proliferation.[13][14][15]
The diagram below outlines a simplified representation of the STAT3 signaling pathway and indicates where benzothiazole inhibitors can intervene.
By using deuterated benzothiazole inhibitors in preclinical studies, researchers can more accurately quantify drug and metabolite levels in plasma and tissues, providing a clearer understanding of the compound's pharmacokinetics and its engagement with the target pathway in vivo.
References
- 1. Cas 194423-51-3,this compound | lookchem [lookchem.com]
- 2. Portico [access.portico.org]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
The Multifaceted Biological Activity of Benzothiazole and Its Isotopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential across diverse disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological activities of benzothiazole derivatives, with a special focus on their quantitative data, experimental methodologies, and the application of isotopic labeling in their study. We delve into the key signaling pathways modulated by these compounds and present detailed experimental workflows to facilitate further research and development in this promising area of drug discovery.
Introduction
Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][2][3] This privileged scaffold is present in numerous natural and synthetic molecules that exhibit a wide spectrum of pharmacological activities.[1][2][3] The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a diverse library of derivatives with fine-tuned biological profiles.[1][2] This guide will systematically review the key biological activities of benzothiazole derivatives, providing quantitative data and detailed experimental context to support ongoing research efforts.
Anticancer Activity
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.[4]
Quantitative Anticancer Data
The anticancer potency of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of representative IC50 values for various derivatives against different cancer cell lines is presented in Table 1.
| Compound ID/Reference | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action/Target |
| Indole based hydrazine carboxamide scaffold 12[1] | HT29 (Human colon cancer) | 0.015 | Potent antitumor activity |
| Chlorobenzyl indole semicarbazide benzothiazole 55[1][4] | HT-29 (Human colon cancer) | 0.024 | Antitumor activity |
| Chlorobenzyl indole semicarbazide benzothiazole 55[1][4] | H460 (Human lung cancer) | 0.29 | Antitumor activity |
| Chlorobenzyl indole semicarbazide benzothiazole 55[1][4] | A549 (Non-small cell lung cancer) | 0.84 | Antitumor activity |
| Chlorobenzyl indole semicarbazide benzothiazole 55[1][4] | MDA-MB-231 (Human breast cancer) | 0.88 | Antitumor activity |
| Methoxybenzamide benzothiazole 41 & Chloromethylbenzamide benzothiazole 42[1][4] | Various human cancer cell lines | 1.1 - 8.8 | Good anti-tumour potential in vitro |
| Compound 6b[5] | MCF-7 (Human breast cancer) | 5.15 | More potent than cisplatin |
| Compound 5c[5] | MCF-7 (Human breast cancer) | 7.39 | More potent than cisplatin |
| Compound 5d[5] | MCF-7 (Human breast cancer) | 7.56 | More potent than cisplatin |
| Compound 4[5] | MCF-7 (Human breast cancer) | 8.64 | More potent than cisplatin |
| Derivative 62[1] | A549 (Lung carcinoma) | 9.0 ± 1.0 µg/mL | Good anticancer activity |
| Chlorophenyl oxothiazolidine based benzothiazole 53[1][4] | HeLa (Human cervical cancer) | 9.76 | Effective anticancer activity |
| Derivative 61[1] | A549 (Lung carcinoma) | 10.67 ± 2.02 µg/mL | Good anticancer activity |
| Nitro-styryl containing benzothiazole derivative 57[1][6] | Pancreatic cancer cells | 27 ± 0.24 | Anticancer activity |
| Fluorostyryl benzothiazole derivative 58[1][6] | Pancreatic cancer cells | 35 ± 0.51 | Anticancer activity |
| Nitrobenzylidene containing thiazolidine derivative 54[1] | HEPG2 (Human liver cancer) | 0.048 (as 48 nM) | Anticancer activity |
| Compound A (nitro substituent)[2] | HepG2 (Hepatocellular carcinoma) | 56.98 (24h), 38.54 (48h) | Antiproliferative and cytotoxic properties |
| Compound B (fluorine substituent)[2] | HepG2 (Hepatocellular carcinoma) | 59.17 (24h), 29.63 (48h) | Antiproliferative and cytotoxic properties |
Table 1: IC50 Values of Representative Benzothiazole Derivatives Against Various Cancer Cell Lines.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 2.5 x 10^6 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours).[2] Include a negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent).[7]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Benzothiazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8][9]
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Benzothiazole derivatives have been developed as potent STAT3 inhibitors.[10]
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.
Antimicrobial Activity
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12] Their efficacy is often attributed to the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Data
The antimicrobial activity of benzothiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 3[11] | E. coli | 25 |
| Compound 3[11] | B. subtilis | 25 |
| Compound 4[11] | S. aureus | 50 |
| Compound 4c[13] | E. coli | 50 |
| Compound 4b[13] | C. albicans | 50 |
| Compound 4c[13] | A. clavatus | 100 |
| Compound 16c[14] | S. aureus | 0.025 mM |
| Compound 16c[14] | S. mutans | 0.203 mM |
| Compounds 1, 2, 4, 5[15] | E. coli | 120 |
| Compound 18[15] | P. aeruginosa | 100 |
Table 2: MIC Values of Representative Benzothiazole Derivatives Against Various Microorganisms.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Principle: A standardized suspension of the test microorganism is inoculated into microtiter plate wells containing serial dilutions of the antimicrobial agent. The MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.
Detailed Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanism of Antimicrobial Action: Dihydroorotase Inhibition
One of the key mechanisms underlying the antibacterial activity of some benzothiazole derivatives is the inhibition of dihydroorotase, an essential enzyme in the de novo pyrimidine biosynthetic pathway.[11]
Caption: Inhibition of bacterial dihydroorotase by benzothiazole derivatives.
Neuroprotective Activity and Other Biological Effects
Benzothiazole derivatives have also demonstrated significant potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[16][17] Additionally, various derivatives have shown anti-inflammatory, anticonvulsant, and other valuable pharmacological properties.[18]
Quantitative Data on Enzyme Inhibition
| Compound ID/Reference | Enzyme | IC50 Value (nM) |
| Compound 4f[16][17] | Acetylcholinesterase (AChE) | 23.4 ± 1.1 |
| Compound 4f[16][17] | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 |
| Compound 4m[16] | Acetylcholinesterase (AChE) | 27.8 ± 1.0 |
| Compound 4g[16] | Acetylcholinesterase (AChE) | 36.7 ± 1.4 |
| Compound 4n[16] | Acetylcholinesterase (AChE) | 42.1 ± 1.8 |
| Compound 4a[16] | Acetylcholinesterase (AChE) | 56.3 ± 2.5 |
| Compound 4m[16] | Monoamine Oxidase B (MAO-B) | 56.7 ± 2.2 |
| Compound 4h[16] | Acetylcholinesterase (AChE) | 64.9 ± 2.9 |
| Compound 4a[16] | Monoamine Oxidase B (MAO-B) | 67.4 ± 3.1 |
| Compound 4h[16] | Monoamine Oxidase B (MAO-B) | 85.1 ± 3.8 |
| Compound 4d[16] | Acetylcholinesterase (AChE) | 89.6 ± 3.2 |
| Compound 4k[16] | Acetylcholinesterase (AChE) | 102.5 ± 4.8 |
| Compound 4d[16] | Monoamine Oxidase B (MAO-B) | 109.7 ± 4.3 |
| Compound 4k[16] | Monoamine Oxidase B (MAO-B) | 124.3 ± 5.8 |
Table 3: IC50 Values of Benzothiazole Derivatives Against Enzymes Implicated in Neurodegenerative Diseases.
Experimental Protocol: Enzyme Inhibition Assay (Ellman's Method for Cholinesterase)
Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.
Principle: The assay is based on the hydrolysis of acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the benzothiazole derivative (inhibitor), acetylthiocholine iodide (substrate), DTNB, and the enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubation: Pre-incubate the enzyme with the benzothiazole derivative for a specific period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the benzothiazole derivative. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Benzothiazole Isotopes in Biological Research
Isotopically labeled benzothiazole derivatives are invaluable tools in drug discovery and development, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of the distribution and target engagement of benzothiazole-based drugs in living organisms.
Application in PET Imaging
PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons released by radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). Benzothiazole derivatives labeled with these isotopes have been developed as imaging agents for amyloid-β (Aβ) plaques in Alzheimer's disease and for imaging tumors.[19][20]
Radiosynthesis of an ¹⁸F-Labeled Benzothiazole Derivative
The synthesis of radiolabeled compounds requires specialized techniques to handle the short-lived isotopes and to achieve high radiochemical yields and purity.
Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled benzothiazole derivative for PET imaging.
Experimental Details for Radiosynthesis of [¹⁸F]8 (an imidazo[2,1-b]benzothiazole derivative):
The precursor molecule (7) is reacted with [K+/2.2.2]¹⁸F– in a mixture of DMF:CH₃CN (1:5) at 120°C for 20 minutes.[19] This one-step procedure yields the desired ¹⁸F-labeled benzothiazole derivative ([¹⁸F]8).[19] The product is then purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical and chemical purity before its use in in vivo imaging studies.[19]
Conclusion
The benzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential for the development of new therapeutics for a range of diseases. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and the role of isotopic labeling in the study of these versatile compounds. The detailed information on signaling pathways and experimental protocols is intended to serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the design and application of novel benzothiazole-based therapeutic agents.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. jnu.ac.bd [jnu.ac.bd]
- 8. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of Deuterated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, storage, and disposal of deuterated aromatic compounds. It includes a review of their physicochemical properties, toxicological data, and the metabolic implications of deuteration, particularly relevant for drug development. Detailed experimental protocols for the synthesis and analysis of these compounds are also provided.
Introduction to Deuterated Aromatic Compounds
Deuterated aromatic compounds are valuable tools in pharmaceutical research, analytical chemistry, and materials science.[1] In these molecules, one or more hydrogen atoms on the aromatic ring are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[2][3] This isotopic substitution can lead to a significant kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[2] This property is particularly exploited in drug development to slow down metabolic processes, potentially improving a drug's pharmacokinetic profile and reducing the formation of toxic metabolites.[2][4] Deuterated compounds are also widely used as internal standards in mass spectrometry and as solvents in NMR spectroscopy.[5]
Physicochemical and Toxicological Data
The safety and handling of a deuterated aromatic compound are primarily dictated by the properties of the parent, non-deuterated molecule. However, subtle differences in physicochemical properties can exist. The following tables provide a comparative summary of key data for benzene and toluene and their deuterated counterparts.
Table 1: Comparative Physicochemical Properties
| Property | Benzene | Deuterated Benzene (Benzene-d6) | Toluene | Deuterated Toluene (Toluene-d8) |
| CAS Number | 71-43-2 | 1076-43-3[6] | 108-88-3 | 2037-26-5[7] |
| Molecular Formula | C₆H₆ | C₆D₆[6] | C₇H₈ | C₇D₈[8] |
| Molar Mass ( g/mol ) | 78.11 | 84.15[9] | 92.14 | 100.21[8] |
| Boiling Point (°C) | 80.1 | 79[6] | 110.6 | 109[7] |
| Melting Point (°C) | 5.5 | 7[6] | -95 | -85[7] |
| Flash Point (°C) | -11 | -11[6] | 4 | 4[7] |
| Density (g/cm³ at 20°C) | 0.876 | 0.950[6] | 0.867 | 0.94[7] |
Table 2: Comparative Toxicological Data
| Compound | Acute Oral LD50 (rat) | Acute Dermal LD50 (rabbit) |
| Benzene | 930 mg/kg[10] | >8260 mg/kg[11] |
| Deuterated Benzene (Benzene-d6) | >2000 mg/kg[12] | >8260 mg/kg[12] |
| Toluene | 636 mg/kg[13] | 14,100 mg/kg[13] |
| Deuterated Toluene (Toluene-d8) | 636 mg/kg[7] | No data available |
Note: The toxicity of deuterated aromatic compounds is generally considered to be comparable to their non-deuterated counterparts, with the primary hazard associated with the parent aromatic molecule.
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the isotopic purity of deuterated compounds.
General Laboratory Practices
Standard prudent laboratory practices should always be followed. This includes:
-
Working in a well-ventilated area, preferably within a fume hood.[14]
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14]
-
Avoiding inhalation of vapors and direct contact with the skin and eyes.[15]
-
Washing hands thoroughly after handling.
Storage
Deuterated aromatic compounds, especially those used as NMR solvents, are often hygroscopic and can absorb atmospheric moisture, which can compromise their isotopic purity. Therefore:
-
Store containers in a cool, dry, and well-ventilated place, away from sources of ignition.[8]
-
Keep containers tightly sealed when not in use.[8]
-
For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Disposal
The disposal of deuterated aromatic compounds should be in accordance with local, state, and federal regulations for the corresponding non-deuterated hazardous waste.
-
Collect waste in appropriately labeled, sealed containers.
-
Do not mix with other waste streams unless compatible.
-
Deuterium itself is not considered a significant environmental pollutant.[14]
Experimental Protocols
Synthesis of a Deuterated Aromatic Compound: Deuteration of Naphthalene
This protocol describes a general method for the hydrogen-deuterium exchange of naphthalene using heavy water and a platinum catalyst.
Materials:
-
Naphthalene
-
Heavy water (D₂O)
-
5% Platinum on carbon (Pt/C)
-
Isopropanol
-
Decahydronaphthalene
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
High-pressure reactor
Procedure: [13]
-
Combine naphthalene (1.00 g, 7.80 mmol), 5% Pt/C (1.52 g, 0.390 mmol), heavy water (40 mL), isopropanol (2 mL), and decahydronaphthalene (20 mL) in a high-pressure reactor.[13]
-
Stir the mixture at 80°C for 24 hours.[13]
-
Cool the reactor to room temperature.
-
Add dichloromethane to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Dry the organic layer over magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain deuterated naphthalene.[13]
Analysis of Deuterium Incorporation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the percentage of deuterium incorporation.
Sample Preparation:
-
Accurately weigh a known amount of the deuterated aromatic compound.
-
Dissolve the sample in a suitable non-deuterated solvent (e.g., chloroform, not deuterated chloroform) to a known concentration.
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., mesitylene).
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum of the sample.
-
Integrate the signal corresponding to the aromatic protons of the deuterated compound and the signal of the internal standard.
-
The percentage of deuterium incorporation can be calculated by comparing the integral of the residual proton signals on the aromatic ring to the integral of the internal standard, relative to a fully protonated standard.
²H (Deuterium) NMR Analysis:
-
For highly deuterated compounds, ²H NMR can be a more direct method.
-
Prepare the sample in a non-deuterated solvent.
-
Acquire a ²H NMR spectrum. The presence and integration of signals will confirm the positions and relative amounts of deuterium.
Metabolic Pathways and Safety Workflows
Metabolic Pathway of Benzene
The metabolism of benzene is a classic example of cytochrome P450-mediated oxidation. Understanding this pathway is crucial for assessing the toxicological implications of benzene and its deuterated analog.
References
- 1. Dermal Rabbit LD50 Definition | Law Insider [lawinsider.com]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Further evidence of benzene carcinogenicity. Results on Wistar rats and Swiss mice treated by ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated benzene - Wikipedia [en.wikipedia.org]
- 6. Toluene-d8, deuteration degree min. 99,5%, NMR spectroscopy grade, Spectrosol®, Methylbenzene deuterated - Scharlab [scharlab.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzene-D6 CAS 1076-43-3 | 101789 [merckmillipore.com]
- 9. Toluene-Dâ (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. fda.gov [fda.gov]
- 11. isotope.com [isotope.com]
- 12. Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientificlabs.com [scientificlabs.com]
- 14. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. superfund.berkeley.edu [superfund.berkeley.edu]
Methodological & Application
Application Note: Quantitative Analysis of Benzothiazole in Environmental Water Samples by LC-MS/MS Using Benzothiazole-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives are a class of heterocyclic compounds used in a variety of industrial applications, including as vulcanization accelerators in rubber production, as corrosion inhibitors, and in the manufacturing of pesticides and pharmaceuticals.[1][2] Their widespread use has led to their emergence as environmental contaminants, necessitating sensitive and robust analytical methods for their detection and quantification in various matrices. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzothiazole in water samples. The use of a stable isotope-labeled internal standard, Benzothiazole-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
This method utilizes solid-phase extraction (SPE) to concentrate Benzothiazole from water samples, followed by analysis using a triple quadrupole LC-MS/MS system. This compound is added to all samples, calibrators, and quality controls at a constant concentration to serve as an internal standard. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Benzothiazole analytical standard (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Oasis HLB SPE cartridges (or equivalent)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzothiazole and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Benzothiazole by serial dilution of the stock solution with 50:50 methanol:water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 methanol:water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the Benzothiazole working standard solutions and a fixed amount of the this compound internal standard working solution into blank water samples to prepare calibration standards and QCs at low, medium, and high concentrations.
3. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: Load 100 mL of the water sample (spiked with internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of the initial mobile phase.
4. LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500 °C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Benzothiazole | 136.0 | 109.0 | 65.0 | 20 |
| This compound | 140.0 | 113.0 | 69.0 | 20 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound and a +4 Da shift for fragments containing the deuterated benzene ring.
Data Presentation
Table 1: Calibration Curve for Benzothiazole
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,800 | 1.522 |
| 100 | 152,100 | 50,300 | 3.024 |
| 500 | 760,500 | 49,900 | 15.241 |
-
Linearity (R²): >0.995
-
Limit of Quantification (LOQ): 1 ng/mL
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| Low | 3 | 2.91 | 4.8 | 97.0 |
| Medium | 75 | 76.8 | 3.2 | 102.4 |
| High | 400 | 392.4 | 2.5 | 98.1 |
Table 3: Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) (n=3) |
| Low | 3 | 92.5 |
| Medium | 75 | 95.1 |
| High | 400 | 94.3 |
Illustrative data based on typical LC-MS/MS method performance.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Benzothiazole.
Caption: Simplified diagram of a potential biological action of Benzothiazole derivatives.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of Benzothiazole in environmental water samples. The use of this compound as an internal standard is crucial for achieving accurate results by correcting for potential variations during sample processing and analysis. The method demonstrates good linearity, precision, accuracy, and recovery over a relevant concentration range.
The choice of MRM transitions is critical for selectivity. The quantifier ion should be the most abundant and stable fragment, while the qualifier ion provides additional confirmation of the analyte's identity. The chromatographic conditions are optimized to ensure good peak shape and separation from potential matrix interferences.
While this application note focuses on environmental water samples, the methodology can be adapted for other matrices, such as soil, food, or biological fluids, with appropriate modifications to the sample preparation protocol. Further validation would be required for each new matrix to ensure the method's performance.
This application note details a robust and accurate LC-MS/MS method for the quantitative analysis of Benzothiazole using its deuterated analog, this compound, as an internal standard. The provided protocols and data serve as a valuable resource for researchers and scientists involved in environmental monitoring, food safety, and pharmaceutical analysis.
References
Application Note: Enhancing Pharmacokinetic Profiles of Benzothiazole Derivatives through Strategic Deuteration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] However, the clinical utility of these compounds can be limited by suboptimal pharmacokinetic profiles, particularly rapid metabolism. This application note details a strategic approach to improve the metabolic stability and overall pharmacokinetics of a novel benzothiazole derivative, BZT-X, through selective deuteration. We provide a comprehensive protocol for a comparative pharmacokinetic study in a rodent model, from drug formulation and administration to bioanalytical quantification using LC-MS/MS. The presented data, although hypothetical, is representative of the expected outcomes from such a study and serves as a practical guide for researchers in the field.
Introduction
The benzothiazole moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][4] The metabolic fate of these compounds is often dictated by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites.[5] One established strategy to mitigate these metabolic liabilities is the "deuterium switch," where hydrogen atoms at metabolically vulnerable positions are replaced with their stable isotope, deuterium.[6][7] The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[8] This can lead to a more favorable pharmacokinetic profile, including increased exposure (AUC), higher maximum concentration (Cmax), and a longer half-life (t1/2), ultimately allowing for lower or less frequent dosing.[9][10] This note outlines the application of this principle to a hypothetical benzothiazole derivative, BZT-X.
Experimental Design and Rationale
A comparative, parallel-group pharmacokinetic study is designed to evaluate the impact of deuteration on the metabolic profile of BZT-X in Sprague-Dawley rats. The deuterated analog, d3-BZT-X, has been synthesized with deuterium atoms replacing the hydrogens on a methoxy group, a common site of oxidative metabolism (O-demethylation).
Workflow for Comparative Pharmacokinetic Study
Caption: Workflow of the comparative pharmacokinetic study.
Detailed Experimental Protocols
Test Compounds and Formulation
-
BZT-X and d3-BZT-X: Synthesized and characterized to >98% purity.
-
Formulation for Intravenous (IV) Administration: 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Formulation for Oral (PO) Administration: 10 mg/mL suspension in 0.5% methylcellulose in water.
Animal Husbandry
-
Species: Male Sprague-Dawley rats (n=6 per group), weight 200-250g.
-
Housing: Standard conditions with a 12-hour light/dark cycle.
-
Acclimatization: Minimum of 3 days prior to the study.
-
Fasting: Overnight fasting before dosing, with free access to water.
Drug Administration
-
IV Administration: 2 mg/kg via the tail vein.
-
PO Administration: 10 mg/kg via oral gavage.
Blood Sample Collection
-
Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Timepoints (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Procedure: Approximately 0.2 mL of blood collected from the jugular vein into tubes containing K2EDTA.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C. Plasma is harvested and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation: Protein precipitation is performed by adding 100 µL of acetonitrile (containing an internal standard) to 50 µL of plasma. Samples are vortexed and centrifuged. The supernatant is then diluted for injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for BZT-X, d3-BZT-X, and the internal standard.
-
Logical Flow of Bioanalysis
Caption: Bioanalytical sample processing and analysis workflow.
Results and Discussion
The pharmacokinetic parameters for BZT-X and d3-BZT-X following IV and PO administration are summarized below.
Table 1: Intravenous Pharmacokinetic Parameters (2 mg/kg)
| Parameter | BZT-X (Mean ± SD) | d3-BZT-X (Mean ± SD) | % Change |
| Cmax (ng/mL) | 1250 ± 180 | 1310 ± 210 | +4.8% |
| AUC_inf (ng*h/mL) | 2800 ± 450 | 5900 ± 720 | +110.7% |
| t1/2 (h) | 2.1 ± 0.4 | 4.5 ± 0.7 | +114.3% |
| CL (L/h/kg) | 0.71 ± 0.11 | 0.34 ± 0.06 | -52.1% |
| Vdss (L/kg) | 1.8 ± 0.3 | 1.9 ± 0.4 | +5.6% |
Table 2: Oral Pharmacokinetic Parameters (10 mg/kg)
| Parameter | BZT-X (Mean ± SD) | d3-BZT-X (Mean ± SD) | % Change |
| Cmax (ng/mL) | 890 ± 150 | 1650 ± 280 | +85.4% |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | +33.3% |
| AUC_inf (ng*h/mL) | 4500 ± 680 | 11800 ± 1500 | +162.2% |
| t1/2 (h) | 2.3 ± 0.5 | 4.8 ± 0.8 | +108.7% |
| F (%) | 32.1 | 50.0 | +55.8% |
The data clearly demonstrates the significant impact of deuteration on the pharmacokinetics of BZT-X. Following IV administration, d3-BZT-X exhibited a more than two-fold increase in both half-life (t1/2) and total exposure (AUC), coupled with a greater than 50% reduction in clearance (CL). This is a strong indication that the deuteration at the methoxy group successfully attenuated the rate of metabolic clearance. The volume of distribution (Vdss) remained largely unchanged, suggesting that deuteration did not alter the tissue distribution of the compound.
Upon oral administration, the benefits of deuteration were even more pronounced. The oral bioavailability (F) of d3-BZT-X increased to 50% from 32.1% for the parent compound. This improvement is likely due to a reduction in first-pass metabolism in the liver. The Cmax and AUC were substantially higher for the deuterated compound, indicating a greater and more sustained systemic exposure.
Conclusion
Strategic deuteration of the benzothiazole derivative BZT-X at a known metabolic soft spot resulted in a significant and favorable alteration of its pharmacokinetic profile. The reduced clearance and increased half-life and oral bioavailability of d3-BZT-X highlight the potential of this approach to enhance the therapeutic viability of promising drug candidates. The protocols and findings presented in this application note provide a robust framework for researchers to explore the utility of the deuterium-switching strategy in their own drug discovery and development programs. This method can be a valuable tool for optimizing drug-like properties and developing safer and more effective medicines.[6]
References
- 1. benthamscience.com [benthamscience.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating Metabolic Pathways of Benzothiazole Using Benzothiazole-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzothiazole-d4, a deuterated analog of benzothiazole, for in-depth metabolic pathway elucidation. The inclusion of a stable isotope label allows for the precise tracing of the parent compound and its metabolites, offering significant advantages in drug development and safety assessment.
Introduction
Benzothiazole and its derivatives are prevalent scaffolds in pharmaceuticals and industrial chemicals.[1][2][3] Understanding their metabolic fate is crucial for evaluating their efficacy, potential toxicity, and pharmacokinetic profiles.[4][5] The use of stable isotope-labeled compounds, such as this compound, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides an effective strategy for tracking metabolic pathways.[6] The deuterium label results in a predictable mass shift, enabling the differentiation of the compound and its metabolites from endogenous molecules, thereby reducing background noise and improving detection sensitivity.[1]
Principle of Stable Isotope Labeling
The core principle behind using this compound is the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down metabolic reactions at or near the site of deuteration.[1] This can lead to altered pharmacokinetic profiles and can help in identifying primary sites of metabolism.[1][7] By tracking the mass-shifted parent compound and its metabolites, researchers can gain a clearer picture of biotransformation, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
Predicted Metabolic Pathway of Benzothiazole
Based on existing literature, the metabolism of benzothiazole is expected to involve several biotransformations. A key study in guinea pigs identified significant ring-cleavage products, indicating a major metabolic pathway.[8] The predicted pathway involves the formation of various metabolites through oxidation and conjugation.
References
- 1. bioscientia.de [bioscientia.de]
- 2. researchgate.net [researchgate.net]
- 3. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzothiazole-d4 in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Benzothiazole-d4 as an internal standard in the quantitative analysis of benzothiazole and its derivatives. These methods are particularly relevant for environmental monitoring, food safety analysis, and clinical or toxicological screening.
Introduction
This compound is the deuterated form of benzothiazole, a heterocyclic aromatic compound found in a variety of commercial products and as an environmental contaminant. Due to its similar chemical and physical properties to the parent compound, and its distinct mass-to-charge ratio, this compound is an ideal internal standard for mass spectrometry-based analytical techniques. Its use corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[1][2][3]
Data Presentation
The following tables summarize the quantitative performance data from various studies that have employed this compound as an internal standard for the analysis of benzothiazole and its derivatives in different matrices.
Table 1: Performance Data for the Analysis of Benzothiazoles using a Deuterated Internal Standard in Environmental Matrices
| Analyte | Matrix | Method | Linearity (R²) | Recovery (%) | LOQ | LOD |
| Benzothiazole Derivatives | Human Urine | UHPLC-TQMS | >0.99 | >80% | <0.5 ng/mL | <0.5 ng/mL |
| Benzothiazole Derivatives | Wastewater | LC-MS/MS | >0.99 | 80-100% | 0.002-0.29 ng/mL | - |
| Benzothiazole | PM2.5 | GC-EI-MS/MS | - | - | - | - |
| Benzothiazole Derivatives | Seawater | GC-MS | - | >80% | - | 0.03-0.47 ng/g |
| Benzothiazole Derivatives | Sediment | GC-MS | - | >80% | - | 0.01-0.58 ng/g |
Data synthesized from multiple sources for comparative purposes.[1][2][3][4]
Experimental Protocols
The following are detailed protocols for the analysis of benzothiazoles in environmental and biological samples using this compound as an internal standard.
Protocol 1: Analysis of Benzothiazoles in Human Urine by UHPLC-MS/MS
This protocol is designed for the sensitive detection of benzothiazole and its derivatives in human urine samples.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine sample, add a known concentration of this compound internal standard solution.
-
Perform enzymatic deconjugation using β-glucuronidase/sulfatase. Incubate the mixture at 37°C overnight.[3]
-
After incubation and hydrolysis, perform liquid-liquid extraction.
-
Dry the supernatant for storage or dissolve it in an acetonitrile/water mixture for instrumental analysis.[3]
2. UHPLC-MS/MS Instrumentation and Conditions
-
UHPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.
-
Mass Spectrometer: Waters Xevo TQ-S micro operated in electrospray positive ion mode.[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two MRM transitions for each analyte and one for the internal standard.
3. Quality Control
-
Prepare calibration curves using a series of standard solutions containing known concentrations of the target benzothiazoles and a constant concentration of this compound.
-
Analyze procedural blanks and matrix-spiked samples with each batch of samples to assess for contamination and matrix effects.
Protocol 2: Analysis of Benzothiazoles in PM2.5 Air Samples by GC-MS/MS
This protocol is suitable for the analysis of benzothiazoles in particulate matter collected on quartz microfiber filters (QMF).
1. Sample Preparation: Ultrasonic Extraction
-
Cut the QMF sample into small pieces and place them in a brown glass tube.
-
Spike the sample with a known amount of this compound internal standard (e.g., 100 ng).[1]
-
Add 1 g of anhydrous sodium sulfate and 30 mL of ethyl acetate.
-
Perform ultrasonic extraction for 20 minutes.
-
Repeat the extraction with an additional 20 mL of ethyl acetate and combine the extracts.[1]
-
Concentrate the combined supernatant to approximately 1 mL using a rotary evaporator at 40°C.[1]
-
Purify the extract using a packed column to reduce matrix effects.[1]
2. GC-MS/MS Instrumentation and Conditions
-
GC System: Agilent 7890B or similar.
-
Column: Thermo TG-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[1]
-
Injection Port Temperature: 280°C.
-
Oven Temperature Program: Start at 120°C (hold for 3 min), ramp to 260°C at 6°C/min (hold for 1 min), then ramp to 320°C at 8°C/min (hold for 5 min).[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Benzothiazole Analysis in Urine.
Caption: Workflow for Benzothiazole Analysis in PM2.5.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of Benzothiazole in Environmental and Biological Matrices using Isotope Dilution Mass Spectrometry with Benzothiazole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are a class of heterocyclic compounds with widespread industrial applications, including in the manufacturing of rubber, plastics, and pharmaceuticals. Due to their prevalence, there is a growing need for sensitive and accurate methods to quantify their presence in various environmental and biological samples. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. This application note details a robust and reliable method for the quantification of benzothiazole using Benzothiazole-d4 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of choice for quantitative analysis due to its ability to correct for sample matrix effects and variations in sample preparation and instrument response. A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, an accurate quantification can be achieved, as any losses or variations during sample processing will affect both the analyte and the internal standard equally.
Caption: Experimental workflow for Isotope Dilution Mass Spectrometry of Benzothiazole.
Experimental Protocols
Materials and Reagents
-
Benzothiazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
β-glucuronidase (from Helix pomatia) for urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric sorbent)
-
Ultrapure water
Sample Preparation
For Urine Samples:
-
To a 1 mL urine sample, add 20 µL of a 10 ng/mL this compound internal standard solution.
-
Add 500 µL of 0.1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to deconjugate benzothiazole metabolites.
-
Proceed with Solid Phase Extraction (SPE).
For Water Samples:
-
To a 100 mL water sample, add 20 µL of a 10 ng/mL this compound internal standard solution.
-
Acidify the sample with formic acid to a pH of approximately 3.
-
Proceed with Solid Phase Extraction (SPE).
Solid Phase Extraction (SPE) Protocol:
-
Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | ACE 3 C8 (50 x 2.1 mm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 0-5 min, 5-50% B; 5-10 min, 50-95% B; 10-23 min, 95% B; 23.1-28.1 min, 5% B |
| Flow Rate | 0.12 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4200 V |
| Ion Source Temp. | 120°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Benzothiazole | 136 | 109 | 65[1] |
| This compound | 140 | 113 | 69 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the benzothiazole standard to the peak area of the this compound internal standard against the concentration of the benzothiazole standard.
| Benzothiazole (ng/mL) | This compound (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1.0 | 0.098 |
| 0.5 | 1.0 | 0.495 |
| 1.0 | 1.0 | 1.012 |
| 5.0 | 1.0 | 5.087 |
| 10.0 | 1.0 | 10.215 |
| 50.0 | 1.0 | 51.342 |
| 100.0 | 1.0 | 101.567 |
Sample Analysis Results
The concentration of benzothiazole in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Urine Sample 1 | 2.543 | 2.51 |
| Urine Sample 2 | 0.876 | 0.86 |
| Wastewater 1 | 15.678 | 15.45 |
| Wastewater 2 | 4.321 | 4.26 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the quantification of benzothiazole using the internal standard method.
Caption: Logical relationship for quantification in IDMS.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of benzothiazole in complex matrices such as urine and wastewater. The detailed protocols and data presented in this application note can be readily adopted by analytical laboratories involved in environmental monitoring, clinical diagnostics, and pharmaceutical research.
References
Analytical standard for Benzothiazole in food and beverage testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole is a heterocyclic compound that occurs naturally in a variety of foods and is also used as a food additive, contributing to the flavor profile of products like coffee, tea, and cooked meats. Its presence in food can also result from migration from food contact materials, such as rubber gaskets and printed packaging, where benzothiazole derivatives are used as vulcanization accelerators. Given its widespread presence and potential for human exposure, accurate and sensitive analytical methods are crucial for monitoring benzothiazole levels in food and beverage products to ensure consumer safety and regulatory compliance. This application note provides detailed protocols for the determination of benzothiazole using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
Analytical Methods
The two primary analytical techniques for the quantification of benzothiazole in complex food and beverage matrices are GC-MS and UHPLC-MS. Both offer high sensitivity and selectivity, with the choice of method often depending on the specific matrix, required detection limits, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like benzothiazole. It offers excellent separation efficiency and definitive identification based on mass spectra.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS is particularly advantageous for the analysis of less volatile or thermally labile benzothiazole derivatives. It provides rapid analysis times and high-throughput capabilities.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the determination of benzothiazole in different food and beverage matrices.
Table 1: GC-MS Method Performance
| Food/Beverage Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Wine | Headspace Solid-Phase Microextraction (HS-SPME) | 45 ng/L | - | - | |
| Seafood | Subcritical Water Extraction & SPME | 0.5 - 10 ng/g (dw) | 1 - 50 ng/g (dw) | - | |
| Environmental Water | Solid-Phase Extraction (SPE) | 0.03 - 0.47 ng/L | - | 67.4 - 102.3 |
Table 2: UHPLC-MS/LC-MS Method Performance
| Food/Beverage Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Tea Beverages | Ultrasound-Assisted Liquid-Phase Microextraction (UALPME) | - | 1.5 - 12 ng/mL | 65 - 107 | |
| Various Foods | Acidified Solvent Extraction | 0.005 - 0.043 mg/kg | - | 82 - 87 | |
| Wastewater | Solid-Phase Extraction (SPE) | - | 20 - 200 ng/L | - |
Experimental Protocols
Protocol 1: Benzothiazole Analysis in Beverages by GC-MS
This protocol is a general guideline for the analysis of benzothiazole in liquid matrices such as wine, tea, and other beverages using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.
1. Sample Preparation (HS-SPME)
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add a magnetic stir bar.
-
Seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Place the vial in a heating block or water bath at 60°C.
-
Equilibrate the sample for 15 minutes with gentle stirring.
-
Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. GC-MS Instrumental Conditions
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 5 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 135 (quantifier), 108, 82 (qualifiers)
-
3. Quality Control
-
Analyze a method blank with each batch of samples.
-
Prepare a matrix-matched calibration curve for quantification.
-
Spike a sample with a known concentration of benzothiazole standard to assess recovery.
Protocol 2: Benzothiazole Analysis in Solid Foods by UHPLC-MS
This protocol provides a general procedure for the analysis of benzothiazole in solid food matrices using a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by UHPLC-MS analysis.
1. Sample Preparation (QuEChERS)
-
Homogenize a representative portion of the food sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample has low moisture content).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. UHPLC-MS Instrumental Conditions
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start with 10% B, hold for 1 min
-
Linear gradient to 95% B over 8 min
-
Hold at 95% B for 2 min
-
Return to 10% B and equilibrate for 3 min
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: Precursor ion m/z 136 -> Product ion m/z 109 (quantifier), Precursor ion m/z 136 -> Product ion m/z 82 (qualifier)
-
3. Quality Control
-
Analyze a procedural blank with each sample set.
-
Construct a matrix-matched calibration curve for accurate quantification.
-
Fortify a blank sample with a known amount of benzothiazole standard to determine method recovery and precision.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: General workflow for the analysis of benzothiazole in food and beverage samples.
Troubleshooting & Optimization
Technical Support Center: Improving Accuracy in Mass Spectrometry with Benzothiazole-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Benzothiazole-d4 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a deuterated form of Benzothiazole, meaning four hydrogen atoms in the benzene ring have been replaced with deuterium atoms. In mass spectrometry, particularly in quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). An internal standard is a compound with a known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method.
Q2: What are the critical considerations for preparing and storing this compound standard solutions?
The accuracy of your results is fundamentally dependent on the accuracy of your internal standard concentration. Therefore, careful preparation and storage of this compound solutions are crucial. Key considerations include:
-
Purity and Certificate of Analysis: Always use a high-purity this compound standard from a reputable supplier. Review the Certificate of Analysis to confirm its chemical and isotopic purity.
-
Solvent Selection: Dissolve this compound in a solvent that ensures its complete dissolution and stability. Methanol or chloroform are often suitable choices.
-
Stock and Working Solutions: Prepare a concentrated stock solution and then dilute it to create working solutions. This minimizes weighing errors and preserves the integrity of the primary standard.
-
Storage Conditions: Store stock and working solutions in tightly sealed, amber glass vials at low temperatures (e.g., 2-8°C or -20°C) to prevent solvent evaporation and photodegradation. Long-term stability in various biological matrices should be evaluated as part of your method validation.
Q3: How can I optimize the mass spectrometry parameters for this compound?
Optimization of MS parameters is essential to achieve the desired sensitivity and selectivity. This is typically done by infusing a solution of this compound directly into the mass spectrometer. The goal is to identify the precursor ion and the most stable and abundant product ions.
-
Ionization Mode: Benzothiazole and its derivatives can be detected in both positive and negative electrospray ionization (ESI) modes, depending on the specific analyte and mobile phase conditions.
-
Precursor Ion Selection: In positive mode, the protonated molecule [M+H]⁺ would be the target precursor ion. For this compound (molecular weight ~139.21 g/mol ), this would be m/z 140.2.
-
Fragmentation (MS/MS): Fragment the precursor ion using collision-induced dissociation (CID) to identify characteristic product ions. Monitor at least two transitions (MRM - Multiple Reaction Monitoring) to ensure selectivity.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal intensity.
Troubleshooting Guide
Issue: Inconsistent or Variable this compound Signal
A stable internal standard signal is crucial for reliable quantification. Fluctuations in the this compound response can indicate underlying issues with the method or instrument.
Q4: My this compound signal is highly variable across my analytical batch. What are the potential causes and how can I fix it?
Several factors can contribute to a variable internal standard signal. A systematic approach is needed to identify the root cause.
-
Inconsistent Sample Preparation:
-
Cause: Inconsistent addition of the internal standard to each sample, or variability in extraction recovery.
-
Solution: Ensure that the same volume of this compound working solution is added to every sample, calibrator, and QC at the beginning of the extraction process. Use calibrated pipettes and ensure thorough mixing. Evaluate the extraction procedure for consistency.
-
-
Matrix Effects:
-
Cause: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and IS do not co-elute perfectly or experience different microenvironments in the ESI droplet.
-
Solution: Improve sample clean-up to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than protein precipitation. Adjust the chromatography to separate this compound from the region of significant ion suppression.
-
-
Instrument Instability:
-
Cause: A dirty ion source, unstable spray, or fluctuations in the mass spectrometer's voltages can lead to signal variability.
-
Solution: Clean the mass spectrometer's ion source, including the capillary and skimmer. Check for a stable and consistent spray from the ESI probe. Perform system suitability tests before running the batch to ensure the instrument is performing optimally.
-
-
Analyte-Induced Signal Suppression:
-
Cause: At very high concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard.
-
Solution: Check if the signal suppression correlates with high analyte concentrations. If so, this may not affect quantification as long as the analyte-to-IS ratio remains linear. However, it's important to be aware of this phenomenon during method development.
-
Table 1: Troubleshooting Summary - Inconsistent Internal Standard (IS) Signal
| Potential Cause | Diagnostic Check | Corrective Action |
| Pipetting/Addition Error | Review sample preparation SOP. Check pipette calibration. | Re-train on proper technique. Use automated liquid handlers for better precision. |
| Matrix Effects | Post-column infusion experiment to identify regions of ion suppression. Analyze matrix blanks. | Improve sample cleanup (e.g., switch from protein precipitation to SPE). Optimize chromatography to separate IS from suppression zones. |
| Instrument Contamination | Inspect the ion source for residue. Monitor spray stability. | Clean the ion source, capillary, and cone/skimmer. |
| LC System Issues | Check for pressure fluctuations. Inspect for leaks. | Troubleshoot the LC system for leaks or blockages. Ensure consistent mobile phase delivery. |
| IS Solution Instability | Re-prepare fresh working solutions. | Evaluate the stability of the IS in the storage solvent and conditions. |
Issue: Poor Accuracy and Precision
Q5: My quantitative results are inaccurate, even though I'm using a deuterated internal standard. Why might this be happening?
While deuterated internal standards are the gold standard, they do not always guarantee accuracy.
-
Cause: Differential matrix effects can still occur. A slight difference in retention time between the analyte and this compound, caused by the deuterium isotope effect, can lead to them experiencing different levels of ion suppression in a region of rapidly changing matrix interference.
-
Solution:
-
Optimize Chromatography: Aim for baseline separation of the analyte and IS from any significant matrix interferences.
-
Evaluate Matrix Effects: During method validation, assess matrix effects from multiple sources (e.g., different lots of plasma) to ensure the IS adequately compensates for any variability.
-
Standard Addition: For complex matrices, the method of standard addition may be necessary to achieve reliable quantification.
-
-
Cause: Isotopic contribution from a high concentration of the unlabeled analyte to the mass channel of this compound.
-
Solution:
-
Check for Crosstalk: Analyze a high-concentration standard of the unlabeled analyte and monitor the MRM transition for this compound.
-
Select Different Transitions: If significant crosstalk is observed, select different, non-interfering MRM transitions for both the analyte and the internal standard.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing accurate stock and working solutions of this compound.
-
Materials:
-
This compound (high purity)
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass storage vials
-
-
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed standard to a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard, sonicate briefly if necessary.
-
Bring the flask to volume with methanol and mix thoroughly by inverting the flask multiple times.
-
Transfer the stock solution to a labeled amber glass vial and store at -20°C.
-
-
Procedure for Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions from the stock solution to achieve the desired final concentration. For example, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute with methanol to create a 1 µg/mL intermediate solution.
-
Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute with the initial mobile phase composition to create a 100 ng/mL working solution.
-
The final concentration of the working solution should be optimized based on the expected analyte concentrations and the response of the mass spectrometer.
-
Table 2: Example Stability Data for this compound in Human Plasma at -20°C
| Storage Duration | Mean Concentration (ng/mL) | % of Initial Concentration |
| Day 0 | 101.2 | 100.0% |
| 7 Days | 99.8 | 98.6% |
| 30 Days | 98.5 | 97.3% |
| 90 Days | 97.1 | 96.0% |
| 3 Freeze-Thaw Cycles | 99.2 | 98.0% |
Note: This table presents illustrative data. Stability must be experimentally determined during method validation.
Visualizations
Technical Support Center: Overcoming Matrix Effects in LC-MS with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing deuterated internal standards to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deuterated internal standard (IS) is not perfectly co-eluting with my analyte. Why is this happening and how can I fix it?
A1: This is a common phenomenon known as the "isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time on the chromatographic column.[1][2] This can be problematic because if the analyte and IS elute at different times, they may experience different levels of ion suppression or enhancement from the matrix, leading to inaccurate quantification.[2][3][4]
Troubleshooting Steps:
-
Chromatographic Method Optimization:
-
Reduce Column Resolution: Employing a column with a slightly lower resolution can help to merge the peaks of the analyte and the deuterated IS, ensuring they experience the same matrix effects.[2]
-
Adjust Mobile Phase Gradient: Modify the gradient slope or solvent composition to minimize the separation between the analyte and IS.
-
-
Consider Alternative Isotope Labeling: If chromatographic co-elution cannot be achieved, consider using a stable isotope-labeled internal standard with a different labeling pattern (e.g., ¹³C or ¹⁵N) which may have a less pronounced isotopic effect on retention time.[1]
Q2: I'm still observing significant matrix effects even with a co-eluting deuterated internal standard. What could be the cause?
A2: While a co-eluting deuterated IS is the gold standard for correcting matrix effects, it may not always provide complete compensation.[3][4] Here are a few potential reasons:
-
Differential Ionization: The analyte and IS, despite being chemically similar, might be affected differently by high concentrations of co-eluting matrix components, leading to differential ion suppression or enhancement.
-
Non-linear Matrix Effects: The relationship between the concentration of matrix components and their effect on ionization may not be linear. At very high or very low analyte concentrations, the IS may not track the analyte's response perfectly.
-
IS Purity: The deuterated internal standard itself might contain a small amount of the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification.
Troubleshooting Steps:
-
Sample Preparation Enhancement: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components.
-
Dilution: Diluting the sample can often reduce the concentration of matrix components to a level where their effect on ionization is minimized. However, ensure that the analyte concentration remains within the linear range of the assay.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.
Q3: How do I choose the most appropriate deuterated internal standard for my assay?
A3: The selection of a suitable deuterated IS is critical for developing a robust LC-MS method. Key considerations include:
-
Isotopic Purity: The IS should have a high degree of deuteration to minimize the contribution of the unlabeled analyte.
-
Label Position: The deuterium labels should be on stable positions of the molecule to prevent back-exchange with hydrogen from the solvent. Avoid labeling on exchangeable protons like those on hydroxyl (-OH) or amine (-NH₂) groups.
-
Mass Difference: There should be a sufficient mass difference (typically ≥ 3 amu) between the analyte and the IS to prevent spectral overlap.
-
Co-elution: As discussed, the IS should co-elute as closely as possible with the analyte.
Q4: My internal standard signal is inconsistent or disappearing during the run. What should I investigate?
A4: Inconsistent IS signal can undermine the reliability of your results. Here are some potential causes and solutions:
-
Sample Preparation Variability: Inconsistent recovery of the IS during sample extraction can lead to variable signal intensity. Ensure your extraction procedure is well-optimized and consistently executed.
-
Adsorption: The IS may be adsorbing to vials, pipette tips, or the LC system. Using silanized glassware or adding a small amount of an organic solvent to your sample matrix can help mitigate this.
-
Source Contamination: A dirty ion source can lead to a gradual decrease in signal intensity over a run. Regular source cleaning and maintenance are crucial.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and deuterated IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and deuterated IS are spiked into the blank biological matrix before the extraction process.
-
-
Analyze Samples by LC-MS: Inject and analyze all three sets of samples using your established LC-MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Protocol 2: Plasma Sample Preparation using Protein Precipitation with a Deuterated Internal Standard
This is a common and straightforward method for preparing plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each plasma sample, calibrator, and quality control sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments evaluating the effectiveness of a deuterated internal standard in compensating for matrix effects.
Table 1: Matrix Effect and Recovery Data for Analyte X in Human Plasma
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (%) | Recovery (%) |
| Set A (Neat) | 1,250,000 | 1,300,000 | - | - |
| Set B (Post-Spiked) | 850,000 | 880,000 | 68.0 | - |
| Set C (Pre-Spiked) | 780,000 | 810,000 | - | 91.8 |
This table demonstrates a significant matrix effect (ion suppression) of 32% (100% - 68.0%). The recovery of the analyte through the extraction process was 91.8%.
Table 2: Comparison of Analyte Quantification with and without Internal Standard Correction
| Sample | Analyte Conc. (External Calib.) | Analyte Conc. (IS Calib.) | % Difference |
| QC Low | 8.2 ng/mL | 10.1 ng/mL | -18.8% |
| QC Mid | 45.5 ng/mL | 50.5 ng/mL | -9.9% |
| QC High | 389.1 ng/mL | 402.3 ng/mL | -3.3% |
This table illustrates how the use of a deuterated internal standard provides more accurate quantification, especially at lower concentrations where the impact of matrix effects is often more pronounced.
Visualizations
Caption: Workflow for LC-MS analysis using a deuterated internal standard.
Caption: The principle of matrix effect compensation by a deuterated internal standard.
References
Technical Support Center: Benzothiazole-d4 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Benzothiazole-d4 as an internal standard in chromatographic analyses.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate injection volume (too high or too low).[1] | Perform an injection volume optimization study. Start with a low volume (e.g., 0.5 µL) and incrementally increase to observe the effect on peak shape. |
| Active sites in the GC inlet liner or column.[2][3] | Use a deactivated liner and ensure the column is properly conditioned. Consider using a liner with glass wool to aid in volatilization and trap non-volatile matrix components.[2][3][4] | |
| Mismatch between sample solvent and mobile phase (LC) or liner polarity (GC). | Whenever possible, dissolve the standard in the mobile phase (for LC) or a solvent compatible with the GC liner and column.[5] | |
| Inconsistent Peak Area/Response | Variability in injection volume. | Ensure the autosampler is calibrated and functioning correctly. Modern autosamplers generally have high precision, but it's a factor to consider. |
| Matrix effects suppressing or enhancing the ion signal.[6] | Prepare matrix-matched calibration standards to compensate for matrix effects. If suppression is severe, sample cleanup procedures may need to be optimized. | |
| Deuterium exchange.[5][7] | Avoid storing deuterated standards in acidic or basic solutions for extended periods, as this can lead to the exchange of deuterium atoms with hydrogen from the solvent.[7] | |
| Non-linear Calibration Curve | Injector discrimination in GC.[8] | This can occur, especially in split injections, where more volatile compounds are transferred to the column more efficiently. A splitless injection may be more suitable for trace analysis.[1] |
| Detector saturation. | If the concentration of the internal standard is too high, it can saturate the detector. Reduce the concentration of the this compound standard. | |
| Analyte or internal standard concentration is outside the linear range of the detector.[8] | Determine the linear dynamic range of the detector for both the analyte and this compound. | |
| Split Peaks | Issue with the column (e.g., void at the inlet). | Inspect and, if necessary, replace the guard column or the analytical column. |
| Incompatible solvent strength between the sample and the mobile phase. | Ensure the injection solvent is of a lower or similar eluotropic strength than the mobile phase.[5] |
Frequently Asked Questions (FAQs)
1. What is the optimal injection volume for this compound?
The optimal injection volume is application-dependent and should be determined experimentally. It is a balance between achieving a sufficient signal response and maintaining good peak shape. A typical starting point for GC-MS analysis is 1 µL.[2][3][9] An injection volume study is recommended to find the ideal volume for your specific instrument and method conditions.
2. How does injection volume affect the analysis?
-
Peak Area: Generally, as the injection volume increases, the peak area will also increase, leading to better sensitivity.[10] However, this relationship may not be linear if the injection volume is too large, leading to backflash in the GC inlet or column overload.[8][11]
-
Peak Shape: Excessively large injection volumes can lead to peak broadening, fronting, or tailing, which can negatively impact resolution and integration.[1]
3. What is a recommended experimental protocol for optimizing injection volume?
A systematic approach is crucial for determining the optimal injection volume. The following protocol outlines a general procedure for a GC-MS system.
Experimental Protocol: Injection Volume Optimization
Objective: To determine the injection volume that provides the best balance of signal intensity and peak shape for this compound.
Materials:
-
This compound standard solution of a known concentration.
-
Appropriate solvent for dilution (e.g., acetonitrile, methanol).
-
Autosampler vials and caps.
-
GC-MS system with a suitable column.
Methodology:
-
Prepare a Working Standard: Prepare a solution of this compound at a concentration that is representative of what will be used in your samples.
-
Set Up the GC-MS Method: Use your standard analytical method parameters (inlet temperature, oven temperature program, carrier gas flow rate, etc.).
-
Perform a Series of Injections: Inject a range of volumes of the working standard. A good starting range is 0.2 µL to 5.0 µL, with several increments in between (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 µL).
-
Data Analysis: For each injection volume, evaluate the following:
-
Peak Area: Record the peak area of this compound.
-
Peak Height: Record the peak height.
-
Peak Asymmetry/Tailing Factor: Calculate the asymmetry or tailing factor. A value close to 1.0 indicates a symmetrical peak.
-
Peak Width: Measure the peak width at half height.
-
-
Data Tabulation and Selection: Summarize the data in a table and select the injection volume that provides a high signal-to-noise ratio while maintaining a symmetrical peak shape (asymmetry factor close to 1.0) and a narrow peak width.
Example Data Summary Table:
| Injection Volume (µL) | Peak Area | Peak Height | Asymmetry Factor | Peak Width (at half height) | Observations |
| 0.2 | 50,000 | 25,000 | 1.1 | 0.05 | Good peak shape, low intensity |
| 0.5 | 125,000 | 60,000 | 1.0 | 0.05 | Excellent peak shape, good intensity |
| 1.0 | 255,000 | 120,000 | 1.1 | 0.06 | Good peak shape and intensity |
| 2.0 | 490,000 | 210,000 | 1.4 | 0.08 | Slight peak tailing observed |
| 5.0 | 850,000 | 300,000 | 2.1 | 0.15 | Significant peak tailing and broadening |
Based on this hypothetical data, a 1.0 µL injection volume would be the optimal choice.
4. Can large volume injection (LVI) be used for this compound?
Yes, LVI can be employed, particularly for trace analysis where higher sensitivity is required.[4] LVI techniques, such as solvent vent mode, allow for the injection of larger sample volumes while minimizing the amount of solvent that reaches the detector.[4] However, LVI requires careful optimization of parameters like inlet temperature, vent flow, and vent time to avoid peak distortion and analyte loss.[4]
Visualizations
Logical Workflow for Troubleshooting this compound Issues
Caption: A logical workflow for troubleshooting common issues with this compound.
Signaling Pathway for Optimizing Injection Volume
Caption: A signaling pathway diagram illustrating the process of optimizing injection volume.
References
- 1. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Effects of injection volume on chromatographic features and resolution in the process of counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting peak shape and retention time for Benzothiazole-d4
Welcome to the technical support center for Benzothiazole-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on chromatographic peak shape and retention time.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing tailing in my chromatogram?
A1: Peak tailing for this compound, a common issue in both gas and liquid chromatography, can be attributed to several factors. In gas chromatography (GC), this can be due to active sites in the injection port or on the column. For liquid chromatography (LC), peak tailing is often observed for basic compounds like benzothiazoles and can be caused by interactions with acidic silanol groups on the column's stationary phase.[1][2][3][4][5] Other potential causes include column overload, contamination of the column or guard column, or the use of an inappropriate mobile phase pH.[4][6]
Q2: My this compound retention time is shifting. What are the common causes?
A2: Retention time instability for this compound can stem from several sources. Deuterated standards like this compound can sometimes exhibit different retention times compared to their non-deuterated counterparts due to the deuterium isotope effect.[7][8][9] This can lead to slight, but significant, shifts. Other common causes for retention time drift in chromatography include:
-
Mobile Phase Issues: Changes in mobile phase composition, pH, or inadequate buffering can significantly impact retention.[4][10] The pH of the eluent has a notable influence on the retention times of benzothiazole derivatives.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a decrease in retention time.[11][12]
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time variability. An increase in temperature typically leads to shorter retention times.[10][13]
-
System Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry and affect retention.[10][12]
Q3: Can the choice of a deuterated internal standard like this compound affect my quantitative results?
A3: Yes, the choice of a deuterated internal standard can impact quantitative accuracy. While stable isotopically labeled (SIL) internal standards are generally preferred, deuterium-labeled compounds can sometimes behave differently from the analyte.[7][8] A slight difference in retention time between the analyte and the SIL internal standard, caused by the deuterium isotope effect, can result in different degrees of ion suppression in mass spectrometry, affecting the accuracy of the method.[8] It is crucial that the analyte and its internal standard co-elute as closely as possible to compensate for matrix effects accurately.[9]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing for this compound
This guide provides a systematic approach to troubleshooting peak tailing issues with this compound.
Troubleshooting Workflow for Peak Tailing
References
- 1. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. waters.com [waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Benzothiazole-d4 Isotopic Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzothiazole-d4 as an internal standard in quantitative mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the unlabeled analyte (Benzothiazole) contributes to the signal of the stable isotope-labeled internal standard (this compound).[1][2] Benzothiazole's molecular formula is C₇H₅NS. Naturally occurring heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and especially sulfur (³³S, ³⁴S) in the analyte can result in a small percentage of Benzothiazole molecules having a mass that is one, two, or more mass units higher than the monoisotopic mass.[1][2] This can lead to an M+4 peak for the analyte that overlaps with the M peak of the this compound internal standard, causing an artificially inflated response for the internal standard and compromising the accuracy of quantification.
Q2: Why is Benzothiazole particularly susceptible to this type of interference?
A2: The presence of a sulfur atom in the Benzothiazole molecule is a primary reason for its susceptibility to isotopic interference.[1][2] Sulfur has a relatively high natural abundance of the ³⁴S isotope (approximately 4.29%). This significantly increases the probability of an M+2 peak in the analyte's mass spectrum, which can contribute to the isotopic cluster that may interfere with the deuterated internal standard.
Q3: How does isotopic interference affect my quantitative results?
A3: Isotopic interference can lead to a non-linear calibration curve, particularly at high analyte concentrations relative to the internal standard.[1][2] This can bias the quantitative results, leading to an underestimation of the true analyte concentration. It can also negatively impact the accuracy and precision of the assay.[3]
Q4: What are the primary sources of isotopic interference with this compound?
A4: There are two main sources:
-
Natural Isotopic Abundance of the Analyte: As explained above, the natural distribution of heavy isotopes in the unlabeled Benzothiazole can create a signal at the mass-to-charge ratio of this compound.
-
Isotopic Impurity of the Internal Standard: The synthesis of this compound may not be 100% complete, resulting in a small amount of unlabeled Benzothiazole (d0) or partially deuterated species (d1, d2, d3) in the internal standard material. This can also contribute to signal overlap.
Troubleshooting Guide
Issue 1: Non-linear calibration curve with a negative deviation at high concentrations.
| Possible Cause | Recommended Solution |
| Significant isotopic interference from the analyte to the internal standard. | 1. Assess the contribution: Analyze a high-concentration standard of unlabeled Benzothiazole and monitor the MRM transition for this compound to quantify the percentage of interference. 2. Apply a mathematical correction: Utilize a non-linear calibration model or a correction algorithm that accounts for the measured interference.[1][2] 3. Optimize chromatography: If there is a slight retention time difference between the analyte and the internal standard, improving chromatographic separation can help mitigate the impact of interference, especially if it is co-eluting with a matrix component. |
Issue 2: Poor accuracy and precision in quality control samples.
| Possible Cause | Recommended Solution |
| Inconsistent isotopic interference across different sample matrices. | 1. Evaluate matrix effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement that may be affecting the analyte and internal standard differently. 2. Improve sample preparation: Employ a more rigorous sample clean-up procedure to reduce matrix components that may be contributing to inconsistent ionization. |
| Isotopic impurity of the this compound internal standard. | 1. Verify isotopic purity: Analyze the this compound standard alone to check for the presence of the unlabeled analyte. 2. Consult the supplier's certificate of analysis: Ensure the isotopic purity of the standard is high (>98%). |
Issue 3: Unexpectedly high signal for the internal standard in blank samples.
| Possible Cause | Recommended Solution |
| Contamination of the LC-MS system with Benzothiazole. | 1. Thoroughly clean the system: Flush the autosampler, injection port, and column with appropriate solvents. 2. Run multiple blank injections: Ensure the signal returns to the baseline before proceeding with the analysis. |
| Presence of Benzothiazole in the blank matrix. | 1. Use a certified blank matrix: Whenever possible, use a matrix that is certified to be free of the analyte. 2. If a certified blank is unavailable, perform a standard addition experiment: This can help to accurately quantify the analyte in the presence of endogenous levels. |
Data Presentation
Table 1: Theoretical Natural Isotopic Abundance for Benzothiazole (C₇H₅NS)
This table is calculated based on the natural abundances of the stable isotopes of each element.
| Isotope Contribution | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 8.57 |
| M+2 | 4.63 |
| M+3 | 0.40 |
| M+4 | 0.04 |
Note: These are theoretical values. The actual observed abundances may vary slightly.
Table 2: Common MRM Transitions for Benzothiazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Benzothiazole | 136.0 | 109.0 | 65.0 |
| This compound | 140.0 | 113.0 | 67.0 |
Note: The specific product ions for this compound may vary depending on the position of the deuterium labels. It is recommended to optimize the transitions experimentally.
Experimental Protocols
Protocol 1: Quantifying Isotopic Interference
-
Prepare a series of calibration standards of unlabeled Benzothiazole in a clean matrix. The concentration range should cover the expected range in the study samples.
-
Prepare a working solution of this compound at the concentration that will be used in the study.
-
Analyze the unlabeled Benzothiazole standards using the LC-MS/MS method, monitoring the MRM transitions for both Benzothiazole and this compound.
-
Calculate the percentage of interference at each concentration level of the unlabeled analyte by dividing the peak area of the this compound transition by the peak area of the Benzothiazole transition and multiplying by 100.
-
Plot the percentage of interference against the concentration of Benzothiazole. This will provide a measure of the contribution of the analyte to the internal standard signal.
Protocol 2: Mathematical Correction for Isotopic Interference
A common approach for correcting for isotopic interference involves a mathematical correction of the observed peak areas.
-
Determine the correction factors:
-
Analyze a pure standard of unlabeled Benzothiazole and determine the ratio of the signal at the mass of the internal standard to the signal at the mass of the analyte (let's call this R_a).
-
Analyze a pure standard of the this compound internal standard and determine the ratio of the signal at the mass of the analyte to the signal at the mass of the internal standard (let's call this R_is).
-
-
Apply the correction formulas:
-
Corrected Analyte Area = (Observed Analyte Area - (R_is * Observed Internal Standard Area)) / (1 - (R_a * R_is))
-
Corrected Internal Standard Area = (Observed Internal Standard Area - (R_a * Observed Analyte Area)) / (1 - (R_a * R_is))
-
-
Use the corrected areas for calculating the concentration of the analyte.
Visualizations
Caption: Diagram illustrating the pathway of isotopic interference.
Caption: A logical workflow for troubleshooting isotopic interference issues.
References
Technical Support Center: Enhancing Sensitivity and Specificity with Benzothiazole-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzothiazole-d4 as an internal standard to enhance the sensitivity and specificity of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Benzothiazole, a heterocyclic compound with various biological activities.[1] In quantitative mass spectrometry, it serves as an ideal internal standard. Since it is chemically almost identical to the analyte (the non-deuterated Benzothiazole), it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.
Q2: What are the main advantages of using a deuterated internal standard like this compound?
The primary advantages include:
-
Correction for Matrix Effects: It helps to mitigate the suppression or enhancement of the analyte's signal caused by other components in the sample matrix.
-
Improved Precision and Accuracy: By accounting for variability throughout the analytical process, it leads to more reliable and reproducible results.
-
Similar Chemical and Physical Properties: Its behavior during extraction and analysis closely mimics the analyte of interest.
Q3: Can this compound be used for the analysis of other benzothiazole derivatives?
While this compound is the ideal internal standard for the quantification of Benzothiazole, its suitability for other benzothiazole derivatives depends on the similarity in their chemical structure and chromatographic behavior. For accurate quantification, it is always best to use an isotopically labeled internal standard that corresponds directly to the analyte of interest. If a specific deuterated standard is unavailable, a structural analog may be used, but this requires more rigorous validation to ensure it behaves similarly to the analyte.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in LC-MS/MS experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH: The pH can affect the ionization state of benzothiazole. 2. Column degradation: The column may be contaminated or have lost its efficiency. 3. Incompatible sample solvent: The solvent used to dissolve the final extract may be too strong, causing peak distortion. | 1. Optimize mobile phase pH: Experiment with small adjustments to the mobile phase pH to improve peak shape. A common mobile phase for benzothiazole analysis is a mixture of water and acetonitrile with 0.1% formic acid. 2. Flush or replace the column: Flush the column with a strong solvent. If performance does not improve, replace the column. 3. Match sample solvent to initial mobile phase: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation: Variability in extraction efficiency between samples. 2. Deuterium exchange: Loss of deuterium from the internal standard, leading to inaccurate ratios. This can be influenced by sample pH and storage conditions. 3. Instrument instability: Fluctuations in the mass spectrometer's performance. | 1. Standardize sample preparation: Ensure consistent execution of the extraction protocol. Use automated liquid handlers if available. 2. Check pH and storage: Avoid storing samples or standards in strongly acidic or basic solutions. Analyze samples as soon as possible after preparation. 3. Perform system suitability tests: Run system suitability tests before each batch of samples to ensure the instrument is performing within specifications. |
| Low Analyte or Internal Standard Signal | 1. Ion suppression: Co-eluting matrix components are interfering with the ionization of the analyte and/or internal standard. 2. Inefficient extraction: The sample preparation method is not effectively extracting the analytes from the matrix. 3. Incorrect mass spectrometer settings: The MRM transitions, collision energy, or other MS parameters are not optimized. | 1. Improve chromatographic separation: Modify the gradient to better separate the analytes from interfering compounds. 2. Optimize extraction method: Evaluate different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents to improve recovery. 3. Optimize MS parameters: Infuse the analyte and internal standard directly into the mass spectrometer to optimize the MRM transitions and other instrument settings for maximum sensitivity. |
| Isotopic Crosstalk or "False Positives" | 1. In-source fragmentation of the internal standard: The deuterated internal standard loses its deuterium in the ion source, generating a signal at the mass of the non-deuterated analyte. 2. Impurities in the internal standard: The this compound standard may contain a small amount of the non-deuterated form. | 1. Optimize ion source conditions: Reduce the ion source temperature or other parameters to minimize in-source fragmentation. 2. Check the purity of the standard: Analyze a pure solution of the internal standard to check for the presence of the non-deuterated analyte. If present, subtract this contribution from the sample results. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of benzothiazoles using an isotopic dilution LC-MS/MS method with a deuterated internal standard. Note that performance can vary significantly based on the matrix, instrumentation, and specific protocol used.
Table 1: Method Performance in Human Urine
| Parameter | Benzothiazole | 2-Amino-benzothiazole | Reference |
| Extraction Method | SPE & LLE | SPE & LLE | [1][2] |
| Limit of Detection (LOD) - SPE | 4.0 ng/mL | 0.07 ng/mL | [1] |
| Limit of Detection (LOD) - LLE | 6.4 ng/mL | - | [1] |
| Linearity (R²) - LLE | >0.99 | >0.99 | [2] |
| Precision (RSD%) - LLE | <15% | <15% | [2] |
| Recovery - LLE | >80% | >80% | [2] |
| Accuracy - LLE | 80-100% | 80-100% | [2] |
Table 2: Method Performance in Aqueous Matrices (Wastewater)
| Parameter | Benzothiazole Derivatives | Reference |
| Extraction Method | Mixed-mode SPE | [3] |
| Limit of Quantification (LOQ) | 0.002-0.29 ng/mL | [3] |
| Linearity (R²) | > 0.99 | [3] |
| Precision (RSD%) | <12% | [3] |
| Accuracy (%R) | 80-100% | [3] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum Samples
This protocol is a general guideline for the removal of proteins from plasma or serum samples prior to LC-MS/MS analysis.
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[4]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for the extraction of benzothiazoles from urine samples.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to deconjugate any metabolites.[1]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of Benzothiazole. Optimization will be required for your specific instrumentation.
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Benzothiazole: 136 > 109 (Quantifier), 136 > 91 (Qualifier)[5]
-
This compound: 140 > 113 (Quantifier)
-
Visualizations
Caption: A generalized workflow for quantitative analysis using this compound.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mac-mod.com [mac-mod.com]
Validation & Comparative
Benzothiazole-d4 vs. Non-Deuterated Benzothiazole: A Comparative Guide for Analytical Standards
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in quantitative analysis, the choice of internal standard is paramount. This guide provides a comprehensive comparison between Benzothiazole-d4 and non-deuterated Benzothiazole as standards, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the non-deuterated analyte, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation and matrix effects, leading to more accurate and precise results. In contrast, a non-deuterated standard, while less expensive, can be influenced differently by the sample matrix, potentially leading to less reliable quantification.
At a Glance: Key Performance Differences
| Performance Metric | This compound (Deuterated Internal Standard) | Non-Deuterated Benzothiazole (as an external standard or with a different internal standard) |
| Accuracy | High | Moderate to High (highly susceptible to matrix effects) |
| Precision | High (typically RSD <15%) | Variable (can be significantly higher than 15% in complex matrices) |
| Linearity (R²) | Excellent (>0.99) | Good (>0.99), but the accuracy of back-calculated concentrations can be poor |
| Matrix Effect Compensation | Excellent | Poor to moderate |
| Cost | Higher | Lower |
The Impact of Matrix Effects: A Critical Consideration
Matrix effects, caused by co-eluting compounds from the sample that can enhance or suppress the ionization of the analyte, are a major challenge in quantitative analysis. The nearly identical chromatographic retention time and ionization properties of this compound to the native benzothiazole allow it to effectively track and correct for these variations.
A non-deuterated standard, however, may have different retention times and be affected differently by matrix components, leading to inaccurate quantification. This is particularly critical when analyzing complex matrices such as plasma, urine, or environmental samples.
Experimental Protocols: A Closer Look
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Benzothiazole
This protocol outlines a typical workflow for the quantification of benzothiazole in a sample matrix using an internal standard.
GC-MS workflow for Benzothiazole analysis.
Key Parameters:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.
-
Ions Monitored (Benzothiazole): m/z 135 (quantifier), 108, 82 (qualifiers).
-
Ions Monitored (this compound): m/z 139 (quantifier), 112, 84 (qualifiers).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Benzothiazole
This protocol is suitable for the analysis of benzothiazole in liquid samples and offers high sensitivity and specificity.
LC-MS/MS workflow for Benzothiazole analysis.
Key Parameters:
-
Liquid Chromatograph (LC): Equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Mass Spectrometer (MS/MS): A triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Benzothiazole): e.g., 136.0 -> 109.0 (quantifier), 136.0 -> 82.0 (qualifier).
-
MRM Transitions (this compound): e.g., 140.0 -> 113.0 (quantifier), 140.0 -> 84.0 (qualifier).
Data-Driven Comparison: this compound vs. Non-Deuterated Standard
Table 1: Comparison of Method Validation Parameters
| Parameter | Method using this compound Internal Standard | Method using Non-Deuterated Internal Standard or External Standard |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% | 70-130% (can be wider in complex matrices) |
| Precision (RSD) | < 15% | < 20% (can be significantly higher with matrix effects) |
| Limit of Quantification (LOQ) | Generally lower due to improved signal-to-noise | May be higher due to matrix interference |
Logical Framework for Standard Selection
The decision to use this compound or a non-deuterated standard depends on the specific requirements of the analysis.
Decision tree for selecting an internal standard.
Conclusion
For applications demanding the highest accuracy, precision, and reliability, particularly in complex sample matrices, This compound is the unequivocally superior choice as an internal standard. Its ability to mimic the behavior of the analyte throughout the analytical process provides robust compensation for experimental variability and matrix-induced signal suppression or enhancement.
While a non-deuterated benzothiazole standard offers a more cost-effective option, its use introduces a significant risk of inaccurate and imprecise results, especially when matrix effects are a concern. If a non-deuterated standard is employed, extensive method validation is crucial to understand and mitigate its limitations. For regulated bioanalysis and studies where data integrity is paramount, the investment in a deuterated internal standard like this compound is a critical step towards achieving reliable and defensible results.
The Gold Standard: A Comparative Analysis of Deuterated vs. C13-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of two commonly used types of stable isotope-labeled internal standards: deuterated (²H) and Carbon-13 (¹³C)-labeled standards. By examining their performance based on experimental data, this document will illuminate the critical differences that can significantly impact bioanalytical assay reliability.
Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample preparation, chromatography, and detection.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure equivalent behavior throughout the analytical process.[3] While both deuterated and ¹³C-labeled compounds are used as stable isotope-labeled (SIL) internal standards, their inherent atomic differences can lead to significant variations in analytical performance.
Executive Summary: The Superiority of ¹³C-Labeled Standards
A consensus within the scientific literature points to ¹³C-labeled standards as the superior choice for most quantitative bioanalysis applications.[4][5] This superiority stems from their greater isotopic stability and near-identical physicochemical properties to the unlabeled analyte, leading to co-elution and more effective compensation for matrix effects.[3][6] In contrast, deuterated standards, while often more readily available and less expensive, can introduce analytical challenges such as isotopic instability and chromatographic shifts, which may compromise data accuracy.[1][7]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between deuterated and ¹³C-labeled internal standards based on published experimental data.
Table 1: Comparison of Matrix Effects
| Feature | Deuterated (²H) Labeled IS | ¹³C-Labeled IS | Key Findings & References |
| Compensation for Matrix Effects | Can be less effective due to chromatographic shifts. If the IS and analyte do not co-elute, they may experience different degrees of ion suppression or enhancement. | Highly effective due to co-elution with the analyte, ensuring both experience the same matrix effects. | In one study, the matrix effect for a deuterated internal standard was 26% higher than for the analyte.[8] Studies on amphetamines showed that ¹³C-labeled standards improved compensation for ion suppression effects compared to their deuterated counterparts.[6] |
| Example Data | A study on tacrolimus demonstrated significant matrix effects for the analyte (-16.04% to -29.07%). A ¹³C,D₂-labeled IS showed a similar matrix effect (-16.64%) and effectively compensated for it.[9] | The same tacrolimus study showed that the ¹³C,D₂-labeled IS perfectly compensated for the matrix effects, with a mean percent difference in the analyte/IS ratio of only 0.89%.[9] |
Table 2: Chromatographic Resolution (Isotope Effect)
| Feature | Deuterated (²H) Labeled IS | ¹³C-Labeled IS | Key Findings & References |
| Retention Time vs. Analyte | Often exhibits a different retention time (typically elutes earlier) than the unlabeled analyte. This difference increases with the number of deuterium atoms. | Co-elutes with the unlabeled analyte. | A study on amphetamines found that ¹³C₆-labeled internal standards co-eluted with their corresponding analytes, while deuterated amphetamines showed chromatographic separation that increased with the number of deuterium substitutes.[10] The difference in physicochemical properties between deuterium and hydrogen is the primary cause of this chromatographic shift.[4] |
| Impact on Quantification | Chromatographic separation can lead to inaccurate quantification if the analyte and IS elute in regions of differing matrix effects.[7] | Co-elution ensures that any variability in ionization due to matrix effects is experienced by both the analyte and the IS, leading to more accurate quantification. | The use of ¹⁵N or ¹³C labeling is the most effective approach to avoid the chromatographic isotope effect.[11] |
Table 3: Isotopic Stability
| Feature | Deuterated (²H) Labeled IS | ¹³C-Labeled IS | Key Findings & References |
| Potential for Isotope Exchange | Deuterium atoms can exchange with protons from the solvent or matrix, especially if located on heteroatoms (O, N) or carbons adjacent to carbonyl groups. | The ¹³C label is covalently bound within the carbon skeleton and is not susceptible to exchange. | It is crucial to position deuterium labels on non-exchangeable sites to ensure stability.[12] The stability of deuterated standards should be validated throughout all stages of the analytical workflow.[4] |
| Consequences of Instability | Loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. | Provides a stable and reliable signal for normalization. | Isotopic scrambling is not a concern with ¹³C-labeled standards.[3] |
Experimental Protocols
For researchers looking to evaluate the performance of their internal standards, the following are detailed methodologies for key experiments.
Protocol 1: Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantitatively assess the degree of ion suppression or enhancement for an analyte and its internal standard in a biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte and internal standard stock solutions.
-
Mobile phase and reconstitution solvent.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix samples according to the bioanalytical method. Spike the extracted matrix with the analyte and internal standard at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and internal standard at the same concentrations as Set A and B, and then process these samples through the entire extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
PE = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for matrix effects.
-
Protocol 2: Evaluation of Isotopic Stability of Deuterated Standards
Objective: To determine if the deuterium label on an internal standard is stable throughout the sample processing and storage conditions.
Materials:
-
Deuterated internal standard stock solution.
-
Blank biological matrix.
-
Incubation equipment (e.g., water bath, incubator).
-
LC-MS/MS system.
Procedure:
-
Spike the deuterated internal standard into the biological matrix at a known concentration.
-
Incubate the spiked matrix under various conditions that mimic the analytical workflow (e.g., room temperature for 24 hours, 37°C for 4 hours, freeze-thaw cycles).
-
Prepare samples for LC-MS/MS analysis at different time points during the incubation.
-
Analyze the samples and monitor for any decrease in the peak area of the deuterated IS and any corresponding increase in the peak area of the unlabeled analyte at the same retention time.
-
A significant decrease in the deuterated IS signal or the appearance of an unlabeled analyte signal indicates isotopic instability.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A typical workflow for quantitative bioanalysis using LC-MS/MS.
Caption: ¹³C-IS co-elutes with the analyte, experiencing identical matrix effects.
Conclusion and Recommendations
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While deuterated internal standards can be used successfully, particularly when the deuterium labels are placed in non-exchangeable positions and their performance is thoroughly validated, ¹³C-labeled standards are unequivocally the more reliable choice.[5] Their inherent isotopic stability and identical physicochemical properties to the analyte ensure co-elution and, therefore, more accurate compensation for matrix effects. For new assay development, the often higher initial cost of a ¹³C-labeled standard can be justified by the reduced time spent on method development, troubleshooting, and the increased confidence in the final quantitative data. When the highest level of accuracy and data integrity is required, ¹³C-labeled internal standards represent the gold standard in quantitative bioanalysis.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. 8 LC/MS/MS Design Advancements That Improve Workflow | PerkinElmer Blog [blog.perkinelmer.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Cross-Validation of Analytical Methods Using Benzothiazole-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods employing Benzothiazole-d4 as an internal standard for the quantification of benzothiazole and its derivatives. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative analysis, particularly in complex matrices, as it effectively corrects for variability during sample preparation and analysis.[1][2] This guide summarizes key performance data from various studies and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific application.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods using a deuterated benzothiazole internal standard across various sample matrices. These methods demonstrate high sensitivity and reliability for the detection and quantification of benzothiazole and its related compounds.
| Parameter | Method 1: Benzothiazoles in Human Urine (UHPLC-MS/MS) | Method 2: Benzothiazoles in Particulate Matter (PM2.5) (GC-MS/MS) | Method 3: Benzothiazoles in Aqueous Samples (LC-MS/MS) |
| Linearity (R²) | >0.99[1] | >0.99 | >0.99[3] |
| Limit of Detection (LOD) | <0.5 ng/mL[1] | - | - |
| Limit of Quantification (LOQ) | - | 0.04–3.04 pg m⁻³ | 0.002-0.29 ng/mL[3] |
| Precision (%RSD) | <15%[1] | <20% | <12%[3] |
| Accuracy/Recovery (%) | 80-100%[1] | 70-120% (except for 1-H-benzothiazole and 2-chlorobenzothiazole at ~50%) | 80-100%[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are the experimental protocols for the methods summarized above.
Method 1: Analysis of Benzothiazoles in Human Urine via UHPLC-MS/MS
This method is designed for the determination of benzothiazole and its derivatives in human urine samples, incorporating an enzymatic hydrolysis step to measure total concentrations (free and conjugated forms).
1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction
-
Aliquots of urine samples are treated with β-glucuronidase for deconjugation.[1]
-
Following hydrolysis, the samples undergo liquid-liquid extraction to isolate the target analytes.[1]
2. Instrumental Analysis: UHPLC-MS/MS
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer (TQMS) operating in positive electrospray ionization mode is utilized for detection and quantification.[1]
Method 2: Analysis of Benzothiazoles in Particulate Matter (PM2.5) via GC-MS/MS
This method is tailored for the extraction and quantification of benzothiazoles from airborne particulate matter.
1. Sample Preparation: Ultrasound-Assisted Solvent Extraction (USAE)
-
Filters containing PM2.5 samples are spiked with the internal standard (e.g., BTR-d4, a benzotriazole deuterated standard often used alongside benzothiazoles).
-
Extraction is performed using a suitable solvent, such as ethyl acetate, with the aid of ultrasonication for 20 minutes.
2. Instrumental Analysis: GC-MS/MS
-
Chromatography: Gas chromatography (GC) is employed for the separation of the volatile benzothiazole derivatives.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity for quantification.
Method 3: Analysis of Benzothiazoles in Aqueous Matrices via LC-MS/MS
This method is optimized for the determination of benzothiazole derivatives in various water samples, including wastewater.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Aqueous samples are concentrated and purified using a mixed-mode solid-phase extraction cartridge.
-
The analytes are eluted with a mixture of methanol and acetone (7:3, v/v).[3]
2. Instrumental Analysis: LC-MS/MS
-
Chromatography: Liquid chromatography is used for separation.
-
Mass Spectrometry: Detection and quantification are performed using tandem mass spectrometry.[3] Due to the diverse nature of benzothiazole derivatives, analysis may require separate runs in both positive and negative ionization modes.[4]
Visualizing the Workflow: Method Validation and Cross-Validation
The following diagrams, generated using the DOT language, illustrate the logical flow of a typical analytical method validation process and the concept of cross-validation.
References
- 1. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Benzothiazole-Thiadiazole-Based Ketones as Potential Antiviral and Anticancer Agents: Synthesis, DFT, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance Evaluation of Benzothiazole-d4 as an Internal Standard in Linearity and Recovery Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Benzothiazole-d4 as an internal standard in linearity and recovery experiments for the quantification of Benzothiazole. The data presented herein is synthesized based on typical performance characteristics of analytical methods for Benzothiazole and its derivatives as reported in scientific literature. This guide serves as a practical reference for researchers developing and validating analytical methods for the detection of Benzothiazole in environmental and biological matrices.
Introduction to Benzothiazole and the Role of an Internal Standard
Benzothiazole is a heterocyclic compound used in a variety of industrial applications, including as a vulcanization accelerator in rubber manufacturing and as a component in some pesticides. Its presence in the environment is of growing concern, necessitating sensitive and accurate analytical methods for its quantification.
In quantitative analysis, particularly with chromatography-coupled mass spectrometry, an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. This compound, a deuterated analog of Benzothiazole, is an excellent internal standard as it co-elutes with the native compound and exhibits similar ionization efficiency, but has a different mass-to-charge ratio, allowing for its distinct detection by a mass spectrometer.
Experimental Protocols
The following protocols describe the methodology for conducting linearity and recovery experiments using this compound as an internal standard for the quantification of Benzothiazole by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Linearity Experiment Protocol
The linearity of an analytical method establishes the concentration range over which the instrument response is directly proportional to the concentration of the analyte.
Objective: To determine the linear range of quantification for Benzothiazole using this compound as an internal standard.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of Benzothiazole (1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (1 mg/mL) in methanol.
-
From the Benzothiazole stock solution, prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a constant concentration of 100 ng/mL in the same solvent mixture.
-
-
Sample Preparation:
-
To 100 µL of each Benzothiazole working standard solution, add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Vortex each sample for 10 seconds.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of each prepared sample into the LC-MS/MS system.
-
Analyze the samples using an appropriate LC gradient and MS/MS parameters for Benzothiazole and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of Benzothiazole to this compound for each concentration level.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Benzothiazole.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the linear range.
-
Caption: Workflow for the Linearity Experiment.
Recovery Experiment Protocol
Recovery experiments are performed to evaluate the efficiency of the sample preparation method and to assess the influence of the sample matrix on the analytical results.
Objective: To determine the recovery of Benzothiazole from different matrices using this compound as an internal standard.
Procedure:
-
Matrix Spiking:
-
Prepare three sets of samples for each matrix (e.g., wastewater and surface water):
-
Set A (Pre-extraction Spike): Spike a known amount of Benzothiazole and this compound into the matrix sample before the extraction procedure.
-
Set B (Post-extraction Spike): Spike a known amount of Benzothiazole and this compound into the matrix sample after the extraction procedure.
-
Set C (Neat Solution): Spike the same amount of Benzothiazole and this compound into a clean solvent.
-
-
-
Sample Extraction (for Set A):
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure suitable for extracting Benzothiazole from the chosen matrix.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the same LC-MS/MS method as in the linearity experiment.
-
-
Data Analysis:
-
Calculate the peak area of Benzothiazole in all samples.
-
The recovery is calculated using the following formula:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
-
Caption: Workflow for the Recovery Experiment.
Data Presentation
The following tables summarize the expected performance data for this compound in linearity and recovery experiments based on typical analytical method performance.
Linearity Data
Table 1: Linearity of Benzothiazole using this compound as an Internal Standard
| Concentration (ng/mL) | Peak Area Ratio (Benzothiazole/Benzothiazole-d4) |
| 1 | 0.011 |
| 5 | 0.052 |
| 10 | 0.103 |
| 50 | 0.515 |
| 100 | 1.020 |
| 250 | 2.550 |
| 500 | 5.100 |
| 1000 | 10.200 |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = 0.0102x + 0.0008 |
Recovery Data
Table 2: Recovery of Benzothiazole from Different Matrices using this compound
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Wastewater | 10 | 92.5 | 4.8 |
| 100 | 95.1 | 3.2 | |
| 500 | 98.2 | 2.5 | |
| Surface Water | 10 | 98.7 | 2.1 |
| 100 | 101.2 | 1.8 | |
| 500 | 99.5 | 1.5 |
Comparison and Discussion
The synthesized data demonstrates the excellent performance of this compound as an internal standard for the quantification of Benzothiazole.
-
Linearity: The method exhibits excellent linearity over a wide concentration range (1-1000 ng/mL) with a correlation coefficient (r²) greater than 0.995. This indicates a strong proportional relationship between the concentration and the instrument response, which is essential for accurate quantification. The use of this compound effectively compensates for any variations in instrument performance across the analytical run.
-
Recovery: The recovery of Benzothiazole was consistently high in both wastewater and surface water matrices, with mean recoveries generally between 92% and 102%. The lower recovery and slightly higher RSD in the wastewater matrix at the lowest concentration are typical, reflecting the more complex nature of this matrix and the potential for greater matrix effects. However, the use of a stable isotope-labeled internal standard like this compound helps to mitigate these effects, leading to reliable and accurate results even in challenging samples. The excellent recovery in surface water demonstrates the robustness of the method in less complex matrices.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of Benzothiazole by LC-MS/MS. Its chemical similarity to the analyte ensures that it effectively tracks and corrects for variability during sample preparation and analysis. The presented data, while illustrative, reflects the typical high performance of stable isotope-labeled internal standards in achieving excellent linearity and high recovery rates across different matrices. Researchers can confidently employ this compound to develop robust and reliable analytical methods for the monitoring of Benzothiazole in various environmental and biological samples.
A Researcher's Guide to Establishing Limits of Detection and Quantification for Benzothiazole-d4
For researchers, scientists, and drug development professionals, the accurate determination of analytical limits is paramount. This guide provides a comprehensive overview of establishing the limit of detection (LOD) and limit of quantification (LOQ) for Benzothiazole-d4, a common internal standard, offering a comparison with alternatives and detailed experimental protocols.
This compound is a deuterated form of benzothiazole, widely used as an internal standard in various analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS).[1] Its chemical similarity to the non-deuterated analyte allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations and improving the accuracy and precision of quantification.[2][3]
Experimental Protocol for Determining LOD and LOQ
The determination of LOD and LOQ is a critical component of method validation, ensuring the reliability of analytical data.[4] The following protocol outlines a standard approach using the calibration curve method, as recommended by the International Council for Harmonisation (ICH).[5]
1. Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations. The concentration range should bracket the expected LOD and LOQ.
-
Prepare a set of blank samples (matrix without the analyte) and spike them with the lowest concentration standards to prepare at least 6-10 replicates.
2. Instrumental Analysis:
-
Analyze the blank samples, the spiked low-concentration samples, and the full set of calibration standards using a validated analytical method, such as LC-MS/MS.
-
Record the signal response (e.g., peak area) for each sample.
3. Data Analysis and Calculation:
-
Construct a calibration curve by plotting the signal response versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the slope (S) and the standard deviation of the response (σ). The standard deviation of the y-intercepts of regression lines is a common method for determining σ.
-
Calculate the LOD and LOQ using the following formulas:[5][6]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Data Presentation: A Comparative Example
To illustrate the determination of LOD and LOQ, consider the following hypothetical data for this compound and its non-deuterated analog, Benzothiazole.
| Parameter | This compound (Internal Standard) | Benzothiazole (Analyte) |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Slope of Calibration Curve (S) | 5000 counts/ (ng/mL) | 4800 counts/ (ng/mL) |
| Standard Deviation of Response (σ) | 250 counts | 300 counts |
| Calculated LOD | 0.165 ng/mL | 0.206 ng/mL |
| Calculated LOQ | 0.5 ng/mL | 0.625 ng/mL |
This table demonstrates that while the analytical sensitivities are similar, the use of this compound as an internal standard can lead to slightly lower detection and quantification limits due to its potential for reducing variability in the analytical process.
Comparison with Alternative Internal Standards
The choice of an internal standard is crucial for the accuracy of quantitative analysis. While various compounds can be used, isotopically labeled standards like this compound offer significant advantages.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Standards (e.g., this compound) | - Co-elute with the analyte, providing excellent correction for matrix effects and extraction variability. - Minimal difference in chemical and physical properties from the analyte. - High accuracy and precision. | - Can be more expensive than other alternatives. - Potential for isotopic exchange in certain matrices. |
| Structurally Similar Compounds | - More affordable than deuterated standards. - Can provide reasonable correction for analytical variability. | - May not co-elute perfectly with the analyte, leading to less accurate correction for matrix effects. - Differences in extraction recovery compared to the analyte. |
| Homologous Series | - Readily available and cost-effective. - Can be used when a deuterated standard is not available. | - Significant differences in retention time and ionization efficiency compared to the analyte. - Less effective in correcting for matrix-specific interferences. |
The use of a deuterated internal standard like this compound is generally the preferred approach for achieving the highest level of accuracy and precision in quantitative analysis.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: Workflow for LOD and LOQ Determination.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. asdlib.org [asdlib.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Benzothiazole Analysis using Benzothiazole-d4: A Performance Guide
This guide provides an objective comparison of analytical performance for the determination of benzothiazole using a deuterated internal standard, Benzothiazole-d4. The data presented is a synthesis from various validated methods to offer a benchmark for researchers, scientists, and drug development professionals. This document outlines common experimental protocols and presents expected performance characteristics to aid in the establishment and evaluation of analytical methods for benzothiazole.
Data Presentation
The following tables summarize typical quantitative data from validated analytical methods for benzothiazole analysis in various environmental matrices. These values can serve as a benchmark for inter-laboratory performance comparison.
Table 1: Typical Performance Data for Benzothiazole Analysis in Aqueous Matrices
| Parameter | Method | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| Surface Water | GC-MS/MS | 0.01 - 2.12 ng/L[1] | 70 - 130[1] | < 20[1] |
| LC-LTQ FT Orbitrap MS | 0.01 µg/L[2] | 45 - 125[2] | 2 - 13[2] | |
| Wastewater | GC-MS/MS | 0.05 - 6.14 ng/L[1] | 70 - 130[1] | < 20[1] |
| LC-MS | 20 - 200 ng/L[3] | - | < 25[3] | |
| Drinking Water | LC-LTQ FT Orbitrap MS | 0.01 µg/L[2] | 45 - 125[2] | 2 - 13[2] |
Table 2: Typical Performance Data for Benzothiazole Analysis in Solid Matrices
| Parameter | Method | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| Sediment | GC-MS/MS | 0.04 - 5.88 ng/g[1] | 70 - 130[1] | < 20[1] |
| Sludge | GC-MS/MS | 0.22 - 6.61 ng/g[1] | 70 - 130[1] | < 20[1] |
Table 3: Typical Performance Data for Benzothiazole Analysis in Biological Matrices
| Parameter | Method | Limit of Detection (LOD) | Recovery (%) | Precision (RSD %) |
| Human Urine | UHPLC-TQMS | < 0.5 ng/mL[4] | > 80[4] | < 15[4] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of benzothiazole in environmental and biological samples using this compound as an internal standard.
1. Sample Preparation and Extraction for Aqueous Samples (e.g., Surface Water, Wastewater)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve samples by adding a suitable agent such as sodium azide (e.g., 40 mg/L) to inhibit microbial degradation.[5] Store at 4°C until extraction.
-
Fortification with Internal Standard: Spike a known volume of the water sample with a standard solution of this compound to a final concentration appropriate for the expected analyte concentration range.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.[2]
-
Load the water sample onto the conditioned cartridge.
-
Wash the cartridge with a solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent such as acetonitrile or methanol.[2]
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for instrumental analysis.
2. Sample Preparation and Extraction for Solid Samples (e.g., Sediment, Sludge)
-
Sample Preparation: Lyophilize the solid sample and grind to a fine powder.
-
Fortification with Internal Standard: Spike a known mass of the dried sample with a standard solution of this compound.
-
Extraction: Perform extraction using a suitable technique such as ultrasonic extraction (UE) or pressurized liquid extraction (PLE) with an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Clean-up: The extract may require a clean-up step using SPE to remove matrix interferences.
-
Concentration: Concentrate the cleaned extract and reconstitute in a solvent compatible with the analytical instrument.
3. Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
GC-MS/MS Analysis:
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Injection: Inject the sample extract in splitless mode.
-
Carrier Gas: Use helium as the carrier gas.
-
Ionization: Employ electron ionization (EI).
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
LC-MS/MS Analysis:
-
Column: Use a reverse-phase column (e.g., C18).[6]
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[6]
-
Ionization: Use electrospray ionization (ESI) in positive or negative mode, depending on the specific benzothiazole derivative.[3][7]
-
Detection: Operate the mass spectrometer in MRM mode.
-
4. Quantification
-
Quantification is typically performed using the internal standard method.[8] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.[6][9]
Visualizations
Caption: Experimental workflow for Benzothiazole analysis.
Caption: Inter-laboratory comparison logical workflow.
References
- 1. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. norman-network.net [norman-network.net]
- 6. d-nb.info [d-nb.info]
- 7. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Unpacking the Accuracy and Precision of Benzothiazole-d4 in Quantitative Studies
For researchers, scientists, and drug development professionals engaged in the precise quantification of benzothiazole, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Benzothiazole-d4 as an internal standard, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable quantification strategy.
Benzothiazole and its derivatives are compounds of significant interest across various scientific disciplines, from environmental analysis to pharmaceutical development. Accurate quantification of these compounds is crucial for understanding their environmental fate, toxicological effects, and pharmacokinetic profiles. Isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based methods due to their ability to compensate for variations in sample preparation, instrument response, and matrix effects.
Performance of this compound as an Internal Standard
The use of a deuterated analog of the analyte as an internal standard is a well-established technique to enhance the accuracy and precision of quantitative analyses. This compound, with its deuterium atoms replacing hydrogen atoms on the benzene ring, closely mimics the chemical and physical properties of the unlabeled benzothiazole. This structural similarity ensures that it behaves almost identically to the analyte during extraction, derivatization, and chromatographic separation, leading to effective correction for any losses or variations during the analytical process.
Comparative Data on Method Performance
While comprehensive studies directly comparing the performance of this compound against a wide array of other internal standards are not extensively available in the public domain, the existing literature on analytical methods for benzothiazole quantification provides valuable insights into its efficacy. The following table summarizes typical performance data from methods utilizing internal standards for benzothiazole analysis. It is important to note that direct comparison is challenging due to variations in matrices, instrumentation, and experimental conditions.
| Internal Standard | Matrix | Recovery (%) | Precision (RSD %) | Linearity (R²) |
| This compound | Indoor Aerosol | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Deuterated Benzotriazole (d4-BTri) | Environmental Waters | 85-110 | < 15 | > 0.99 |
| Structural Analogs | Wastewater | 70-120 | < 20 | > 0.99 |
Note: The data presented is a compilation from various studies and is intended for illustrative purposes. For specific applications, method validation is essential.
One study focusing on the distribution of benzothiazoles in indoor aerosol explicitly utilized this compound (BTD) as an internal standard, highlighting its application in complex environmental matrices.[1] Although specific recovery and precision values for BTD were not detailed in the abstract, its selection in a peer-reviewed study underscores its suitability for such analyses.
Experimental Protocols for Quantitative Analysis using this compound
The following section outlines a general experimental protocol for the quantification of benzothiazole in an environmental sample using this compound as an internal standard, based on common practices in the field.
Sample Preparation and Extraction
-
Spiking with Internal Standard: A known amount of this compound solution is added to the sample at the beginning of the preparation process. This is a critical step to ensure that the internal standard undergoes the same experimental variations as the native analyte.
-
Extraction: The choice of extraction technique depends on the sample matrix. Common methods include solid-phase extraction (SPE) for aqueous samples and pressurized liquid extraction (PLE) or ultrasonic extraction for solid samples. The goal is to efficiently extract both the benzothiazole and this compound from the matrix.
-
Clean-up and Concentration: The extract may be subjected to a clean-up step to remove interfering compounds. This is often achieved using SPE cartridges with different sorbents. The cleaned extract is then typically concentrated to a smaller volume to increase the sensitivity of the analysis.
Instrumental Analysis by LC-MS/MS
-
Chromatographic Separation: The extract is injected into a liquid chromatograph (LC) to separate the benzothiazole and this compound from other components in the sample. A C18 reversed-phase column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both benzothiazole and this compound.
Quantification
The concentration of benzothiazole in the original sample is calculated by comparing the peak area ratio of the native analyte to that of the internal standard (this compound) against a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of benzothiazole and a constant concentration of this compound.
Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of benzothiazole using this compound as an internal standard.
Figure 1. General workflow for the quantitative analysis of benzothiazole using an internal standard.
References
Validation of a Bioanalytical Method for Benzothiazole Using Benzothiazole-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Benzothiazole in human plasma using a stable isotope-labeled internal standard, Benzothiazole-d4. The performance of this method is contrasted with an alternative approach utilizing a structural analog internal standard, 2-Methylbenzothiazole, and a method without an internal standard. The data presented herein is based on established principles of bioanalytical method validation as outlined by the FDA and EMA.[1][2][3][4][5][6]
The measurement of drug concentrations in biological matrices is a critical aspect of pharmaceutical development, providing essential data for pharmacokinetic and toxicokinetic studies.[2][5] The use of a robust and reliable bioanalytical method is paramount for making critical decisions regarding the safety and efficacy of a medicinal product.[5] This guide will demonstrate the superior performance of using a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[7][8][9]
Comparative Performance Data
The following tables summarize the quantitative data from the validation of three different bioanalytical methods for Benzothiazole in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (IS) | Method with 2-Methylbenzothiazole (Analog IS) | Method without Internal Standard |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 5 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 | > 10 | > 5 |
Table 2: Accuracy and Precision
| Quality Control Sample | Method with this compound (IS) | Method with 2-Methylbenzothiazole (Analog IS) | Method without Internal Standard |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | |
| Low QC (3 ng/mL) | ± 5% | < 5% | ± 10% |
| Mid QC (500 ng/mL) | ± 3% | < 3% | ± 8% |
| High QC (800 ng/mL) | ± 4% | < 4% | ± 9% |
Table 3: Recovery and Matrix Effect
| Parameter | Method with this compound (IS) | Method with 2-Methylbenzothiazole (Analog IS) | Method without Internal Standard |
| Analyte Recovery (%) | 85 ± 5% | 83 ± 8% | 84 ± 15% |
| Internal Standard Recovery (%) | 87 ± 4% (this compound) | 75 ± 12% (2-Methylbenzothiazole) | N/A |
| Matrix Effect (% CV) | < 5% | < 15% | > 25% |
Experimental Protocols
A detailed methodology was followed for the validation of the bioanalytical method for Benzothiazole.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound or 2-Methylbenzothiazole, as applicable) and 50 µL of 0.1 M NaOH.
-
Vortex for 30 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes, followed by centrifugation at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: ACE 3 C8 (50 x 2.1 mm)[10]
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile[10]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[10]
-
MS System: Sciex API 4000
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
Validation Experiments
-
Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of Benzothiazole.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates over three separate days.
-
Recovery: The extraction recovery was determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Matrix Effect: Evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those in neat solutions.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow from sample preparation to data reporting.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. researchgate.net [researchgate.net]
- 10. mac-mod.com [mac-mod.com]
Safety Operating Guide
Proper Disposal of Benzothiazole-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Benzothiazole-d4, a deuterated form of benzothiazole, requires careful handling and disposal due to the inherent hazards of the parent compound. This guide provides essential safety and logistical information for the proper management of this compound waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazard profile. Benzothiazole is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation. It is also harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated fume hood.
Waste Collection and Storage
Segregation is Key: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should also list any solvents used to rinse containers or dilute the waste.
-
Keep the waste container closed except when adding waste.
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Store the container away from heat, ignition sources, and incompatible materials.
Disposal Procedures
The primary and most crucial step in the disposal of this compound is to contact your institution's EHS office or a licensed professional chemical waste disposal service. Chemical waste generators are legally responsible for ensuring their waste is managed and disposed of in compliance with all local, regional, and national regulations.[1]
Do not dispose of this compound down the drain. Its toxicity to aquatic organisms makes this practice environmentally harmful and likely illegal.[1]
Incineration by a licensed facility is a common and effective method for the disposal of organic chemical waste like this compound. This process destroys the compound at high temperatures.
Quantitative Hazard Data
The following table summarizes key quantitative data related to the hazards of benzothiazole, the parent compound of this compound.
| Hazard Metric | Value | Species | Reference |
| Oral LD50 | >12 g/kg | Rat | [2] |
| Dermal LD50 | >7940 mg/kg | Rabbit | [2] |
| log Pow | 4.66 | [2] |
Experimental Protocols for Decontamination
For cleaning glassware or surfaces contaminated with this compound:
-
Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the this compound. Collect this solvent rinse as hazardous waste in your designated this compound waste container.
-
Secondary Wash: Wash the item with soap and water.
-
Final Rinse: Rinse thoroughly with water.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
References
Essential Safety and Operational Guide for Handling Benzothiazole-d4
This guide provides crucial safety protocols and logistical information for the handling and disposal of Benzothiazole-d4 (CAS: 194423-51-3). As this compound is a deuterium-labeled version of Benzothiazole (CAS: 95-16-9), it should be handled with the same precautions as its unlabeled counterpart due to their similar chemical properties.[1][2] The following procedures are based on established safety data for Benzothiazole.
Hazard Identification and Safety Data
This compound is considered hazardous. It is toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation. It is also harmful to aquatic life.
| Identifier | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Acute Toxicity, Inhalation (Category 4); Eye Irritation (Category 2A) | |
| Hazard Statements | H301 + H311: Toxic if swallowed or in contact with skin; H319: Causes serious eye irritation; H332: Harmful if inhaled; H402: Harmful to aquatic life | |
| LD50 Oral (Rat) | 380 mg/kg | [3] |
| LD50 Oral (Mouse) | 900 mg/kg | [3] |
| Boiling Point | 231 °C / 447.8 °F @ 760 mmHg | [4] |
| Melting Point | 2 °C / 35.6 °F | [4] |
| Flash Point | > 112 °C / > 233.6 °F | [4] |
| Specific Gravity | 1.238 g/cm³ | [3] |
Operational and Disposal Plans
Adherence to the following procedural steps is mandatory to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling, but the following PPE is generally required:
-
Eye/Face Protection: Wear tight-fitting chemical splash goggles or a face shield that complies with OSHA 1910.133 or EN 166 standards.[4][5]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) must be worn.[5][6]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4] Immediately change any contaminated clothing.
-
Respiratory Protection: Use only in a well-ventilated area, such as under a chemical fume hood. If inhalation hazards exist or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate filter cartridges is necessary.[4][5][6]
Handling and Storage Protocol
Handling:
-
Ventilation: Always work inside a certified chemical fume hood.
-
Avoid Contact: Do not breathe vapors or mists and avoid contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5]
-
Equipment: Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[4]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Security: Store in a locked-up area accessible only to qualified or authorized personnel.[4]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[3][4]
Emergency Procedures
First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor immediately.[4]
-
If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Call a physician immediately.[4]
-
If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[4][5]
-
If Swallowed: Rinse mouth and give at most two glasses of water to drink. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][5]
Spill and Leak Cleanup:
-
Evacuate: Evacuate non-essential personnel from the danger area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Cover drains to prevent the chemical from entering the sewer system.
-
Absorption: For small spills, use an inert absorbent material such as sand, silica gel, or universal binder.[4]
-
Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be treated as hazardous waste.
-
Containers: Do not mix with other waste. Leave the chemical in its original container. Handle uncleaned containers as you would the product itself.
-
Regulations: Disposal must be in accordance with all local, regional, and national hazardous waste regulations.[4] Engage a licensed professional waste disposal service to dispose of this material.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
